5-Nitronaphthalene-1,4-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-nitronaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO4/c12-8-4-5-9(13)10-6(8)2-1-3-7(10)11(14)15/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBOSAGJYNRBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CC2=O)C(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491413 | |
| Record name | 5-Nitronaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17788-47-5 | |
| Record name | 5-Nitronaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-nitro-1,4-naphthoquinone CAS number 17788-47-5
Part 1: Executive Summary & Chemical Architecture
5-nitro-1,4-naphthoquinone (5-NNQ) represents a critical scaffold in medicinal chemistry and organic synthesis. Unlike its unsubstituted parent, the introduction of a nitro group at the C5 position creates a unique electronic asymmetry. This modification significantly enhances the electrophilicity of the quinone ring, making it a potent Michael acceptor, while simultaneously altering its redox potential.
For drug development professionals, 5-NNQ is not merely an intermediate; it is a dual-action warhead. It functions as a precursor for anthracycline antibiotics and anthraquinone dyes, but its intrinsic value lies in its ability to exploit oxidative stress pathways in neoplastic cells.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 203.15 g/mol |
| Appearance | Yellow to brownish-yellow triclinic crystals |
| Melting Point | 153–155 °C (High Purity) |
| Solubility | Soluble in polar organic solvents (CHCl₃, Acetone); Insoluble in water |
| Redox Potential | High electron affinity due to nitro-electron withdrawal |
| Reactivity Class | Strong Electrophile (Michael Acceptor), Redox Cycler |
Part 2: Synthesis Protocols & Process Logic
To ensure reproducibility and high purity, two distinct synthetic routes are detailed below. The choice of method depends on the starting material availability and scale requirements.
Protocol A: Regioselective Nitration of 1,4-Naphthoquinone
Mechanism: Electrophilic aromatic substitution.
Critical Control Point: The "Dehydrating Value" (D.V.S.) of the acid mixture must be maintained
Reagents:
-
1,4-Naphthoquinone (98% purity)
-
Sulfuric Acid (
, 98%) -
Nitric Acid (
, fuming or 98%) -
Oleum (Sulfur trioxide source, optional for water scavenging)
Step-by-Step Methodology:
-
Preparation of Mixed Acid: In a jacketed reactor cooled to 0–5°C, prepare a nitrating mixture. A proven ratio is
: : roughly 83:4:13 by weight.[1] Note: Minimizing water content is crucial. -
Addition: Slowly charge 1,4-naphthoquinone into the acid mixture. The exotherm must be controlled; maintain internal temperature
. -
Reaction Phase: Allow the temperature to rise to 15–20°C. Stir for 3 hours.
-
Why: Lower temperatures prevent dinitration; moderate temperatures ensure complete conversion.
-
-
Quenching (The Self-Validating Step): Pour the reaction mass into crushed ice/water (ratio ~1:20).
-
Validation: Immediate precipitation of a yellow solid indicates successful nitration. A dark, oily residue suggests polymerization or decomposition due to overheating.
-
-
Isolation: Filter the precipitate. Wash with cold water until the filtrate is neutral (pH 7).
-
Purification: Recrystallize from ethanol or toluene to achieve the target melting point (153–155°C).
Protocol B: Oxidation of 1-Nitronaphthalene (Green Route)
Mechanism: Metal-mediated oxidation. Utility: Avoids handling potentially explosive nitration mixtures; uses regenerable oxidants.
Reagents:
-
Manganese(III) Sulfate (
) or Cerium(IV) Sulfate -
Sulfuric Acid (30-40% aq)
Step-by-Step Methodology:
-
System Setup: Create a two-phase system consisting of molten 1-nitronaphthalene (or dissolved in an inert solvent like chlorobenzene) and the aqueous acidic oxidant solution.
-
Oxidation: Heat the mixture to 60–70°C under vigorous agitation.
-
Why: Agitation is the rate-limiting step in biphasic oxidation.
-
-
Monitoring: The reaction is complete when the organic phase shifts color and TLC indicates consumption of the starting nitro compound.
-
Extraction: Separate the organic phase. The aqueous phase containing reduced Mn(II) can be regenerated electrolytically (an industrial efficiency loop).
-
Crystallization: Cool the organic phase to 0–5°C. 5-NNQ crystallizes out; filter and dry.
Visualization: Synthetic Logic Flow
Caption: Dual synthetic pathways for 5-nitro-1,4-naphthoquinone emphasizing critical process control parameters.
Part 3: Mechanism of Action & Biological Pharmacology
The pharmacological potency of 5-NNQ stems from its ability to hijack cellular machinery via two distinct but synergistic mechanisms: Redox Cycling and Covalent Alkylation .
Redox Cycling & ROS Generation
The nitro group at C5 is electron-withdrawing, which raises the midpoint potential of the quinone. This facilitates the one-electron reduction of 5-NNQ by intracellular flavoenzymes (e.g., NADPH:cytochrome P450 reductase).
-
The Cycle: 5-NNQ
Semiquinone Radical ( ) Transfer of electron to Superoxide ( ) + Regenerated 5-NNQ. -
Outcome: This futile cycle depletes cellular reducing equivalents (NADPH) and generates a cascade of Reactive Oxygen Species (ROS), leading to DNA strand breaks and apoptosis.
Michael Addition (Alkylation)
The C2 and C3 positions of the quinone ring are highly electrophilic. The inductive effect of the 5-nitro group enhances this reactivity compared to standard naphthoquinones.
-
Target: Thiol groups (-SH) on critical proteins and glutathione (GSH).
-
Outcome: Rapid depletion of the cellular antioxidant pool (GSH) and inactivation of enzymes with active-site cysteines (e.g., topoisomerases, phosphatases).
Visualization: Pharmacological Mechanism
Caption: The "Dual-Warhead" mechanism: futile redox cycling generating ROS and direct covalent alkylation of biothiols.
Part 4: Experimental Validation (Self-Validating Systems)
When characterizing 5-NNQ or its derivatives, use these assays to validate activity.
Assay 1: Redox Potential Measurement (Cyclic Voltammetry)
-
Setup: 3-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).
-
Solvent: Aprotic solvent (DMF or Acetonitrile) with 0.1M TBAPF6 electrolyte.
-
Validation: You should observe two reversible one-electron reduction waves. The first reduction potential (
) will be less negative (easier to reduce) than unsubstituted 1,4-naphthoquinone due to the nitro group.
Assay 2: Thiol Depletion Assay (Ellman’s Reagent)
-
Concept: Measure the rate at which 5-NNQ consumes free thiols.
-
Protocol: Incubate 5-NNQ (
) with N-acetylcysteine or GSH in buffer (pH 7.4). Aliquot at time intervals and react with DTNB (Ellman's reagent). -
Readout: Decrease in absorbance at 412 nm over time confirms Michael acceptor activity.
Part 5: Safety & Handling
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Irritation: Causes skin irritation and serious eye irritation.
-
Sensitization: Potential skin sensitizer.
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Containment: Handle all solids in a fume hood to avoid dust inhalation.
-
Waste: Dispose of as hazardous organic waste. Do not release into drains due to high aquatic toxicity.
References
-
Synthesis via Nitration: U.S. Patent 3,941,815. Process for the preparation of 5-nitro-1,4-naphthoquinone. Link
-
Synthesis via Oxidation: U.S. Patent 4,880,571. Process for the preparation of 5-nitro-1,4-naphthoquinone. Link
-
Biological Mechanism (Redox/Alkylation): Verma, R. P. (2006). Anti-cancer activities of 1,4-naphthoquinones: a QSAR study. Anticancer Agents in Medicinal Chemistry. Link
-
Antimalarial & Cytotoxicity: Wellington, K. W., et al. (2019). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules. Molecules. Link
-
Chemical Properties & Reactivity: Abdassalam, A., et al. (2022).[5] Synthesis of New Regioisomers of 5-Nitro-1,4-Naphthoquinone, Evaluation of Antioxidant and Catalase Inhibition Activities.[5][6] Acta Chimica Slovenica. Link
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- 3. EP0282450A2 - Process for the preparation of 5-nitro-1,4-naphthoquinones - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Spectroscopic Profile of 5-Nitronaphthalene-1,4-dione: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic properties of 5-Nitronaphthalene-1,4-dione, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the causal relationships between the molecular structure and its spectral output, providing both theoretical grounding and practical, field-proven insights for compound characterization.
Introduction
5-Nitronaphthalene-1,4-dione is a derivative of naphthoquinone, a class of compounds known for their biological activity. The introduction of a nitro group onto the naphthalene scaffold significantly influences its electronic properties and, consequently, its reactivity and spectroscopic behavior. Accurate characterization of this molecule is paramount for its application in medicinal chemistry and materials science. This guide will delve into the predicted spectroscopic data for 5-Nitronaphthalene-1,4-dione, offering a robust framework for its identification and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[1] For 5-Nitronaphthalene-1,4-dione, both ¹H and ¹³C NMR are critical for confirming its structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 5-Nitronaphthalene-1,4-dione is expected to exhibit signals in the aromatic region, typically between 7.0 and 9.0 ppm. The presence of the electron-withdrawing nitro group and the carbonyl groups of the quinone system will deshield the aromatic protons, shifting their signals downfield.[2][3]
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 5-Nitronaphthalene-1,4-dione
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.20 - 7.40 | d | J = 8.0 |
| H-3 | 7.60 - 7.80 | d | J = 8.0 |
| H-6 | 8.20 - 8.40 | d | J = 7.5 |
| H-7 | 7.70 - 7.90 | t | J = 7.8 |
| H-8 | 8.40 - 8.60 | d | J = 8.0 |
Causality Behind Predictions: The protons on the quinone ring (H-2 and H-3) are predicted to be the most upfield of the aromatic signals. The protons on the nitro-substituted ring (H-6, H-7, and H-8) are expected to be further downfield due to the strong deshielding effect of the nitro group.[2] The splitting patterns arise from coupling with adjacent protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule. The carbonyl carbons of the quinone are expected to be the most downfield signals, typically appearing above 180 ppm.[3] Aromatic carbons will resonate in the 120-150 ppm range.[3]
Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Nitronaphthalene-1,4-dione
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~184 |
| C-2 | ~138 |
| C-3 | ~139 |
| C-4 | ~183 |
| C-4a | ~132 |
| C-5 | ~148 |
| C-6 | ~125 |
| C-7 | ~136 |
| C-8 | ~128 |
| C-8a | ~130 |
Causality Behind Predictions: The chemical shifts are predicted based on the electronic environment of each carbon. The carbonyl carbons (C-1 and C-4) are highly deshielded. The carbon attached to the nitro group (C-5) is also significantly downfield.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-Nitronaphthalene-1,4-dione in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[4]
-
¹H NMR Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]
Predicted IR Absorption Bands
The IR spectrum of 5-Nitronaphthalene-1,4-dione will be characterized by strong absorptions corresponding to the carbonyl and nitro groups, as well as absorptions from the aromatic ring.
Table 3: Predicted Characteristic IR Absorption Bands for 5-Nitronaphthalene-1,4-dione
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=O Stretch (Quinone) | 1680 - 1660 | Strong |
| Asymmetric NO₂ Stretch | 1560 - 1520 | Strong |
| Symmetric NO₂ Stretch | 1360 - 1330 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
Causality Behind Predictions: The positions of the absorption bands are characteristic of the vibrational frequencies of the specific bonds. The strong electron-withdrawing nature of the carbonyl and nitro groups results in intense absorption bands.[6]
Experimental Protocol for IR Spectroscopy (Thin Solid Film)
For solid samples, the thin solid film method is a rapid and effective way to obtain a high-quality IR spectrum.[7][8]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount (2-5 mg) of 5-Nitronaphthalene-1,4-dione in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[8]
-
Film Deposition: Apply a drop of the solution to the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[7]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[7]
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.
Caption: Workflow for IR analysis via the thin solid film method.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.[9][10]
Predicted UV-Vis Absorption Maxima
The extended π-system of the naphthalene ring, in conjugation with the dione and nitro functionalities, is expected to result in multiple absorption bands in the UV-Vis spectrum.[11]
Table 4: Predicted UV-Vis Absorption Maxima (λmax) for 5-Nitronaphthalene-1,4-dione
| Electronic Transition | Predicted λmax (nm) |
| π → π | ~250 - 280 |
| n → π | ~330 - 360 |
| Charge Transfer Band | ~400 - 450 |
Causality Behind Predictions: The π → π* transitions arise from the excitation of electrons in the conjugated aromatic system. The n → π* transitions involve the non-bonding electrons of the carbonyl oxygens. The presence of the nitro group, a strong electron-withdrawing group, can introduce a charge-transfer band.[12]
Experimental Protocol for UV-Vis Spectroscopy
A standard procedure for obtaining the UV-Vis spectrum of a compound in solution is as follows.[13]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of 5-Nitronaphthalene-1,4-dione in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Record a baseline spectrum with a cuvette containing only the solvent.
-
Data Acquisition: Place the cuvette with the sample solution in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
Caption: A standard workflow for UV-Vis spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.[14]
Predicted Mass Spectrum and Fragmentation
The molecular formula of 5-Nitronaphthalene-1,4-dione is C₁₀H₅NO₄, with a monoisotopic mass of approximately 203.02 g/mol .[15] Electron Impact (EI) ionization is expected to produce a prominent molecular ion peak (M⁺˙) and characteristic fragment ions.
Table 5: Predicted Key Ions in the Mass Spectrum of 5-Nitronaphthalene-1,4-dione
| m/z | Proposed Fragment |
| 203 | [M]⁺˙ (Molecular Ion) |
| 173 | [M - NO]⁺ |
| 157 | [M - NO₂]⁺ |
| 129 | [M - NO₂ - CO]⁺ |
| 101 | [M - NO₂ - 2CO]⁺ |
Causality Behind Predictions: Under EI conditions, the initial fragmentation is often the loss of neutral molecules. For nitroaromatic compounds, the loss of NO and NO₂ is common.[16] Subsequent fragmentation of the quinone ring can involve the loss of one or two molecules of carbon monoxide (CO).[17]
Experimental Protocol for Mass Spectrometry (Electron Impact)
A general procedure for obtaining an EI mass spectrum is outlined below.
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.[18]
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate the mass spectrum.
Caption: A typical workflow for Electron Impact Mass Spectrometry.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Nitronaphthalene-1,4-dione. By understanding the theoretical principles behind the expected NMR, IR, UV-Vis, and MS data, researchers can confidently identify and characterize this important molecule. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results. This guide serves as a valuable resource for scientists and professionals working with nitronaphthoquinone derivatives, facilitating their research and development efforts.
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What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016, September 16). Master Organic Chemistry. Retrieved from [Link]
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Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
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5-Nitronaphthalene-1,4-dione. PubChem. Retrieved from [Link]
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Witanowski, M., Stefaniak, L., & Webb, G. A. (1967). Nitrogen-14 nuclear magnetic resonance. Part IV. Aromatic nitrocompounds. Journal of the Chemical Society B: Physical Organic, 1065. [Link]
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NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts. Retrieved from [Link]
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- Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)
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The Basics of UV-Vis Spectrophotometry. Agilent. Retrieved from [Link]
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UV-Vis Spectroscopy and Conjugated Systems. (2019, August 2). [Video]. YouTube. Retrieved from [Link]
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The Study of Naphthoquinones and Their Complexes with DNA by Using Raman Spectroscopy and Surface Enhanced Raman Spectroscopy: New Insight into Interactions of DNA with Plant Secondary Metabolites. (2014). PMC. Retrieved from [Link]
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Electron Impact (EI) & Chemical Ionization (CI) Mass Spectrometry and Interpretation Mass Spectra. (2021, May 22). [Video]. YouTube. Retrieved from [Link]
-
IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. Retrieved from [Link]
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NMR Spectroscopy of Aromatic Compounds. ResearchGate. Retrieved from [Link]
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NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. SciSpace. Retrieved from [Link]
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Introduction to Electron Impact Ionization for GC–MS. LCGC International. Retrieved from [Link]
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Ultraviolet Region - Molecular Structure And Absorption Spectra. Jack Westin. Retrieved from [Link]
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NMR Study of for Benzene and Some Other Fundamental Aromatic Systems Using Alignment of Aromatics in Strong Magnetic Field. (2003). Journal of the American Chemical Society, 125(44), 13456–13464. [Link]
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Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Retrieved from [Link]
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UV-Visible Spectroscopy of Organic Compounds. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]
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IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]
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Computational and crystallographic examination of naphthoquinone based diarylethene photochromes. (2020). Molecules, 25(11), 2630. [Link]
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Introduction of the nitro group into aromatic systems. ResearchGate. Retrieved from [Link]
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IR Absorption Table. WebSpectra. Retrieved from [Link]
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1-Nitronaphthalene (T3D4944). T3DB. Retrieved from [Link]
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NMR Structure Elucidation of Naphthoquinones from Quambalaria cyanescens. (2020). Journal of Natural Products, 83(12), 3634–3641. [Link]
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Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives. ResearchGate. Retrieved from [Link]
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Mass spectra of 1−nitronaphthalene obtained from each ionization mode: (a) EI; (b) NCI; (c) PCI. ResearchGate. Retrieved from [Link]
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- 15. 5-Nitronaphthalene-1,4-dione | C10H5NO4 | CID 12336402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. raco.cat [raco.cat]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Whitepaper: Molecular Architecture and Reactivity of 5-Nitronaphthalene-1,4-dione
Topic: 5-Nitronaphthalene-1,4-dione Molecular Structure and Bonding Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Nitronaphthalene-1,4-dione (5-nitro-1,4-naphthoquinone) represents a critical scaffold in medicinal chemistry and organic synthesis.[1] Distinguished by the peri-positioning of a nitro group relative to the quinone carbonyl, this molecule exhibits unique electronic perturbations that drive its reactivity. Unlike its unsubstituted parent, the 5-nitro derivative possesses a distorted molecular geometry and a significantly lowered Lowest Unoccupied Molecular Orbital (LUMO) energy. These features make it a potent electrophile and a highly active redox cycler, properties that are exploited in the development of anticancer agents (via ROS generation) and antimalarial drugs. This guide provides a rigorous analysis of its structural dynamics, synthesis, and reactivity profiles.
Molecular Geometry and Electronic Structure
Steric Distortion and the Peri-Effect
The defining structural feature of 5-nitronaphthalene-1,4-dione is the steric clash between the nitro group at position C5 and the carbonyl oxygen at position C4.
-
Non-Coplanarity: Crystallographic studies of analogous peri-substituted naphthoquinones (e.g., 5-hydroxy-8-nitro-1,4-naphthoquinone) reveal that the nitro group is forced out of the aromatic plane. The torsion angle can exceed 70°, disrupting
-conjugation between the nitro group and the naphthalene core. -
Bond Length Asymmetry: The electron-withdrawing nature of the nitro group, despite the twist, exerts a powerful inductive effect (-I). This shortens the C2=C3 bond length relative to 1,4-naphthoquinone, enhancing the double bond's "isolated alkene" character and increasing its susceptibility to nucleophilic attack.
Electronic Orbital Modulation
The presence of the nitro group dramatically alters the frontier molecular orbitals (FMOs):
-
LUMO Lowering: The nitro group stabilizes the LUMO, reducing the HOMO-LUMO gap. This energetic lowering facilitates electron acceptance, making the molecule a stronger oxidant than 1,4-naphthoquinone.
-
Electrophilicity Index (
): The C2 and C3 carbons become highly electrophilic. While the C2 position is formally meta to the nitro group, the inductive withdrawal activates the entire quinone ring, making it a "soft" electrophile ideal for Michael additions with thiols (e.g., glutathione).
Figure 1: Causal relationship between the steric bulk of the 5-nitro group, its geometric distortion, and the resulting electronic activation of the quinone core.
Spectroscopic Characterization
Accurate identification relies on distinct NMR splitting patterns arising from the loss of symmetry in the benzenoid ring.
Table 1: Key Spectroscopic Markers
| Technique | Parameter | Value / Characteristic | Structural Insight |
| H8 (Peri-proton) | Deshielded by adjacent carbonyl anisotropy. | ||
| H6 (Ortho to NO | Deshielded by nitro group inductive effect. | ||
| H7 (Meta) | Characteristic triplet of the benzenoid ring. | ||
| H2, H3 | Quinonoid protons (often overlapping or close doublets). | ||
| IR | 1670, 1660 cm | Split C=O stretch due to asymmetry (C1 vs C4). | |
| 1530, 1350 cm | Asymmetric/Symmetric NO | ||
| UV-Vis | ~330-340 nm |
Synthetic Pathways and Protocols
The most robust synthesis involves the direct nitration of 1,4-naphthoquinone. This method is preferred over the oxidation of nitronaphthalene due to higher atom economy and reagent accessibility.
Protocol: Direct Nitration of 1,4-Naphthoquinone
Safety Note: This reaction uses mixed acids (HNO
-
Preparation of Nitrating Agent:
-
Cool 50 mL of concentrated sulfuric acid (H
SO , 98%) to 0–5°C in an ice-salt bath. -
Slowly add 10 mL of fuming nitric acid (HNO
, >90%) dropwise, maintaining temperature <10°C to generate the nitronium ion ( ) in situ.
-
-
Substrate Addition:
-
Dissolve 10.0 g (63 mmol) of 1,4-naphthoquinone in 20 mL of glacial acetic acid (optional co-solvent for solubility) or add directly as a fine powder to the acid mixture.
-
Add the substrate slowly over 30 minutes.
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature (25°C).
-
Stir for 3–4 hours. Monitor via TLC (Silica, 20% EtOAc/Hexane). The product spot will be more polar (lower R
) and yellow/orange.
-
-
Quenching and Isolation:
-
Pour the reaction mixture over 500 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.
-
Filter the precipitate using a Buchner funnel.
-
Wash with cold water (3 x 100 mL) until the filtrate is neutral pH.
-
-
Purification:
-
Recrystallize from ethanol or methanol.
-
Yield: Typical yields range from 70–85%.
-
Melting Point: 165–166°C.
-
Figure 2: Synthetic workflow for the regioselective nitration of 1,4-naphthoquinone.
Reactivity Profile in Medicinal Chemistry
The pharmacological potency of 5-nitro-1,4-naphthoquinone stems from two distinct but interconnected mechanisms: alkylation and redox cycling.
Thiol Alkylation (Michael Addition)
The quinone core acts as a Michael acceptor. The 5-nitro group enhances the electrophilicity of the C2/C3 double bond.
-
Mechanism: Nucleophilic thiols (e.g., Cysteine residues on proteins, Glutathione) attack C2 or C3.
-
Consequence: Depletion of cellular glutathione (GSH) pools and covalent modification of critical enzymes (e.g., phosphatases), leading to apoptosis.
Redox Cycling and ROS Generation
The quinone moiety undergoes one-electron reduction to a semiquinone radical.
-
Enzymatic Reduction: Catalyzed by P450 reductase or NQO1.
-
Futile Cycling: The semiquinone reacts with molecular oxygen (
) to regenerate the parent quinone and produce superoxide anion ( ). -
5-Nitro Impact: The electron-withdrawing nitro group stabilizes the semiquinone radical anion, facilitating the reduction step and accelerating the redox cycle compared to unsubstituted naphthoquinone.
Figure 3: The dual mechanism of action involving futile redox cycling (ROS generation) and covalent thiol alkylation.
References
- US Patent 3941815A.
-
Crystallographic Data (Analogous Structures): Tan, D., et al. (2008).[2] "5-Hydroxy-8-nitro-1,4-naphthoquinone."[3] Acta Crystallographica Section E. [Link]
-
Spectroscopic & Biological Characterization: Abdassalam, A., et al. (2022).[4][5] "Synthesis of New Regioisomers of 5-Nitro-1,4-Naphthoquinone, Evaluation of Antioxidant and Catalase Inhibition Activities." Acta Chimica Slovenica. [Link][5]
-
Redox Cycling Mechanism: Klotz, L.O., et al. (2014). "1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling." Molecules. [Link]
-
General Naphthoquinone Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8530, 1,4-Naphthoquinone.[1][6] [Link]
Sources
- 1. 1,4-Naphthoquinone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-Hydroxy-8-nitro-1,4-naphthoquinone | PDF [slideshare.net]
- 4. "Redox and Nucleophilic Reactions of Naphthoquinones with Small Thiols " by Kenneth R Olson, Kasey J Clear et al. [digitalcommons.library.tmc.edu]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-Naphthoquinone - Wikipedia [en.wikipedia.org]
Technical Guide: Solubility Profile and Solvent Selection for 5-Nitro-1,4-Naphthoquinone
[1]
Executive Summary
This technical guide details the solubility characteristics of 5-nitro-1,4-naphthoquinone (5-nitro-1,4-NQ) , a critical intermediate in the synthesis of bioreductive alkylating agents and anthracycline antibiotics.[1] Unlike its unsubstituted parent 1,4-naphthoquinone, the introduction of the nitro group at the C5 position significantly alters the crystal lattice energy and dipole moment, necessitating precise solvent selection for extraction, purification, and biological application.
This guide moves beyond generic solubility rules, providing evidence-based protocols for researchers requiring high-purity solutions for synthesis or cytotoxicity assays.[1]
Part 1: Physicochemical Profile & Solubility Mechanism[1]
To predict solubility behavior, one must understand the molecular forces at play.[1] 5-nitro-1,4-NQ is not merely a lipophilic organic; it is an electron-deficient aromatic system with distinct polarity zones.[1]
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Formula | C₁₀H₅NO₄ | Moderate molecular weight (203.15 g/mol ).[1] |
| Melting Point | 167°C (Pure) | High lattice energy requires thermal energy or high-dielectric solvents to disrupt crystal packing.[1] |
| Electronic Effect | 5-Nitro Group (EWG) | Increases molecular dipole compared to 1,4-NQ.[1] Enhances solubility in polar aprotic solvents (DMSO) but reduces solubility in non-polar aliphatics (Hexane).[1] |
| H-Bonding | Acceptor (NO₂, C=O) | Capable of accepting H-bonds from protic solvents (MeOH, EtOH), facilitating temperature-dependent solubility.[1] |
The Solubility Mechanism
The solubility of 5-nitro-1,4-NQ is governed by the competition between crystal lattice energy (stabilized by
-
In Water: The hydrophobic naphthalene core dominates.[1] The hydration energy of the nitro/carbonyl groups is insufficient to overcome the water-water hydrogen bonding network (hydrophobic effect), resulting in near-zero solubility.[1]
-
In Toluene: Solvation is driven by
- interactions between the solvent and the naphthoquinone core.[1] This interaction is highly temperature-dependent, making toluene the premier solvent for extraction.[1] -
In DMSO: The high dielectric constant and strong dipole of DMSO interact favorably with the electron-deficient quinone ring and the nitro group, disrupting the crystal lattice even at room temperature.
Part 2: Solubility Landscape by Solvent Class[1][2]
Polar Aprotic Solvents (High Solubility)
Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).[1]
-
Behavior: 5-nitro-1,4-NQ dissolves readily at room temperature.[1]
-
Application: Biological Assays .
-
DMSO is the standard vehicle for preparing millimolar (mM) stock solutions for cytotoxicity screening (e.g., against MCF-7 or HeLa cell lines).[1]
-
Caution: Avoid using DMSO for chemical reactions involving strong nucleophiles or reducing agents unless intended, as the quinone core is redox-active.[1]
-
Polar Protic Solvents (Temperature-Dependent Solubility)
Solvents: Methanol, Ethanol, Isopropanol.[1]
-
Behavior:
-
Application: Recrystallization .
Aromatic & Chlorinated Solvents (Moderate Solubility)
Solvents: Toluene, Chlorobenzene, Dichloromethane (DCM), Chloroform.[1]
-
Behavior: Soluble, particularly when heated.[1]
-
Application: Extraction & Synthesis Workup .
Non-Polar Aliphatic Solvents (Low Solubility)
Solvents: Pentane, Hexane, Petroleum Ether.[1]
Part 3: Experimental Protocols
Protocol A: Purification via Recrystallization (Methanol)
Objective: To purify crude 5-nitro-1,4-NQ (mp ~150°C) to analytical grade (mp 167°C).
-
Dissolution: Place 1.0 g of crude 5-nitro-1,4-NQ in a 100 mL Erlenmeyer flask. Add 20 mL of Methanol .
-
Heating: Heat the mixture to reflux (approx. 65°C) on a hot plate with magnetic stirring.
-
Saturation: If solids remain, add Methanol in 2 mL increments until the solution is clear.
-
Note: If a dark oily residue remains insoluble, decant the hot clear solution to a fresh flask (this residue is likely inorganic salts or polymerized byproducts).
-
-
Crystallization: Remove from heat and allow the flask to cool slowly to room temperature. Then, place in an ice bath (0-4°C) for 1 hour.
-
Filtration: Filter the yellow needles using a Buchner funnel.
-
Washing: Wash the filter cake with 5 mL of cold (-20°C) Methanol.
-
Drying: Dry under vacuum at 40°C.
Protocol B: Preparation of Stock Solution for Bioassays
Objective: Prepare a 10 mM stock solution in DMSO for cell viability studies.
-
Weighing: Weigh exactly 2.03 mg of 5-nitro-1,4-NQ (MW: 203.15 g/mol ).
-
Solvent Addition: Add 1.0 mL of sterile-filtered DMSO (cell culture grade).
-
Mixing: Vortex for 30 seconds. Ensure no particulates remain.[1] Visual inspection is critical as micro-crystals can skew IC₅₀ data.[1]
-
Storage: Aliquot into amber microcentrifuge tubes (light sensitive) and store at -20°C.
-
Validation: Verify concentration via UV-Vis absorbance if an extinction coefficient is established, or dilute 1:100 and check for precipitation.[1]
-
Part 4: Visualization of Workflows
Diagram 1: Solvent Selection Decision Tree
This logic flow guides the researcher to the correct solvent based on the operational phase.[1]
Caption: Decision matrix for solvent selection based on experimental intent (Extraction, Purification, or Application).
Diagram 2: Recrystallization Thermodynamics
Visualizing the temperature-dependent solubility logic.[1]
Caption: Thermodynamic workflow for purifying 5-nitro-1,4-naphthoquinone using the Methanol method.
References
-
Process for the preparation of 5-nitro-1,4-naphthoquinones (EP0282450A2). Google Patents. [1]
-
Process for the preparation of 5-nitro-1,4-naphthoquinone (US4880571A). Google Patents. [1]
-
Synthesis of New Regioisomers of 5-Nitro-1,4-Naphthoquinone. ResearchGate. [Link]
-
1,4-Naphthoquinone Physicochemical Data. Wikipedia / PubChem. [Link][1]
-
In Vitro and In Vivo Biological Evaluation of Novel 1,4‐Naphthoquinone Derivatives. ResearchGate. [Link]
Technical Guide: Strategic Research Vectors for 5-Nitronaphthalene-1,4-dione
Executive Summary
5-Nitronaphthalene-1,4-dione (5-nitro-1,4-naphthoquinone) represents a high-value pharmacophore sitting at the intersection of redox biology and electrophilic signaling. Unlike its parent compound, 1,4-naphthoquinone, the introduction of a nitro group at the C5 position creates a unique electronic asymmetry. This modification significantly lowers the lowest unoccupied molecular orbital (LUMO) energy, enhancing the molecule's capacity for single-electron reduction and subsequent Reactive Oxygen Species (ROS) generation.
This guide outlines the critical research vectors for this compound, moving beyond basic characterization into high-impact therapeutic applications in oncology (hypoxic tumors) and infectious diseases (tuberculosis and trypanosomiasis).
Module 1: Chemical Architecture & Synthesis
The Electronic Imperative
The 5-nitro group functions as a potent electron-withdrawing group (EWG).[1] This induction effect destabilizes the quinone ring, making the C2 and C3 positions highly susceptible to nucleophilic attack (Michael addition) by cellular thiols (e.g., glutathione, cysteine residues). Simultaneously, it stabilizes the semiquinone radical anion formed during metabolic reduction, facilitating a sustained redox cycle that is lethal to cells with compromised antioxidant defenses.
Validated Synthesis Protocol
While direct nitration of 1,4-naphthoquinone is possible, it suffers from poor regioselectivity (yielding mixtures of 5-nitro and 6-nitro isomers) and hazardous reaction conditions. The Oxidative Degradation of 1-Nitronaphthalene is the superior, self-validating protocol for research-grade purity.
Protocol: Silver(II) Oxide Mediated Oxidation
-
Precursor: 1-Nitronaphthalene (commercially available).[2]
-
Oxidant: Silver(II) oxide (AgO).[2]
-
Solvent: Nitric acid (HNO₃) / Dioxane or aqueous acid.
Step-by-Step Methodology:
-
Preparation: Suspend 10 mmol of 1-nitronaphthalene in 30 mL of 40% HNO₃. Maintain temperature at 5–10°C using an ice bath.
-
Addition: Add 70 mmol of AgO in small portions over 30 minutes. Critical Control Point: Monitor the exotherm; temperature spikes >15°C degrade the product.
-
Reaction: Stir vigorously until the black AgO is consumed and the solution clarifies or turns yellow (approx. 1–2 hours).
-
Quenching: Dilute the reaction mixture with 100 mL of ice-cold water.
-
Extraction: Extract with chloroform (3 x 50 mL). Wash the organic layer with bicarbonate solution (to remove acid) and brine.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate, and recrystallize from ethanol/hexane.
-
Expected Yield: 40–60%.[3]
-
Characterization: Melting point ~153°C; IR (C=O stretch at 1670 cm⁻¹, NO₂ asymmetric stretch at 1530 cm⁻¹).
-
Synthesis Pathway Visualization
[2][4]
Module 2: Mechanistic Pharmacology
The therapeutic window of 5-nitro-1,4-naphthoquinone relies on two distinct mechanisms. Research should focus on uncoupling these effects to design targeted therapies.
Mechanism 1: Bioreductive Alkylation (Hypoxia Targeting)
In hypoxic environments (solid tumors, granulomas), the nitro group can undergo enzymatic reduction (via nitroreductases) to form hydroxylamines or amines. These intermediates can covalently bind to DNA or proteins. The quinone moiety itself acts as a "warhead" for alkylating DNA topoisomerases.
Mechanism 2: Futile Redox Cycling
Under aerobic conditions, the quinone is reduced by one-electron reductases (e.g., NADPH:cytochrome P450 reductase) to a semiquinone radical. This radical rapidly transfers an electron to molecular oxygen, regenerating the parent quinone and producing Superoxide (O₂•⁻). This "futile cycle" depletes cellular NADPH and generates massive oxidative stress.
Mechanistic Pathway Visualization
Module 3: Priority Research Areas
Oncology: Hypoxia-Activated Prodrugs (HAPs)
The 5-nitro group makes this compound a prime candidate for HAP development.
-
Hypothesis: The electron-deficient ring facilitates reduction in hypoxic tumor cores, activating the molecule only where needed.
-
Target Indication: Pancreatic ductal adenocarcinoma (PDAC) and Glioblastoma, both characterized by severe hypoxia.
-
Key Experiment: Compare IC50 values in Normoxia (21% O₂) vs. Hypoxia (1% O₂) using A549 or MCF-7 cell lines. A Hypoxia Cytotoxicity Ratio (HCR) > 5 indicates potential as a HAP.
Infectious Disease: Anti-Tubercular Agents
Mycobacterium tuberculosis (Mtb) is highly susceptible to redox cyclers.
-
Mechanism: Mtb lacks adequate defense against intracellular ROS bursts. 5-nitro-NQ derivatives have shown MIC values comparable to first-line drugs.
-
Differentiation: Unlike Isoniazid, naphthoquinones are effective against non-replicating (dormant) Mtb, which resides in hypoxic granulomas.
Module 4: Experimental Protocols
In Vitro Cytotoxicity & Selectivity Assay
Objective: Determine the therapeutic index (TI) between cancer cells and normal fibroblasts.
| Parameter | Specification |
| Cell Lines | Cancer: A549 (Lung), HepG2 (Liver). Normal: HUVEC or MRC-5. |
| Seeding Density | 5,000 cells/well in 96-well plates. |
| Compound Preparation | Dissolve 5-nitro-NQ in DMSO (Stock 10 mM). Serial dilutions (0.1 – 100 µM). |
| Incubation | 24, 48, and 72 hours at 37°C, 5% CO₂. |
| Readout | MTT Assay: Add 20 µL MTT (5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm. |
| Data Analysis | Calculate IC50 using non-linear regression (GraphPad Prism). TI = IC50(Normal) / IC50(Cancer). |
Intracellular ROS Detection Workflow
Objective: Validate the "Redox Cycling" mechanism.
-
Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).
-
Treatment: Treat cells with IC50 concentration of 5-nitro-NQ for 1–4 hours.
-
Staining: Wash cells, incubate with 10 µM DCFH-DA for 30 min in serum-free media.
-
Quantification: Flow Cytometry (Ex/Em: 485/535 nm).
-
Control: Co-treat with N-acetylcysteine (NAC, 5 mM). If cytotoxicity is rescued by NAC, the mechanism is ROS-dependent.
Module 5: Future Directions & SAR Expansion
To optimize this scaffold, future research must address solubility and metabolic stability.
-
C2/C3 Functionalization: Introduce amine or morpholine groups via Michael addition to improve water solubility and tune the redox potential.
-
Nanocarrier Encapsulation: Develop liposomal formulations to prevent rapid clearance and improve tumor accumulation.
-
Structure-Activity Relationship (SAR):
-
Electron Donating Groups (EDG) at C2/C3: Lower redox potential, potentially reducing systemic toxicity.
-
Halogens (Cl, Br) at C2/C3: Enhance electrophilicity, increasing alkylation potency but likely increasing toxicity.
-
Research Pipeline Visualization
References
- Synthesis of 5-nitro-1,4-naphthoquinone: Process for the preparation of 5-nitro-1,4-naphthoquinones. European Patent Office.
-
Anticancer Mechanism : Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. National Institutes of Health (PMC). Available at: [Link]
-
Antimicrobial Activity : Naphthoquinone Derivatives as Scaffold to Develop New Drugs for Tuberculosis Treatment. Frontiers in Microbiology. Available at: [Link]
-
Chemical Properties : 5-Nitronaphthalene-1,4-dione Compound Summary. PubChem.[4] Available at: [Link]
-
Michael Addition Reactivity : Enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP0282450A2 - Process for the preparation of 5-nitro-1,4-naphthoquinones - Google Patents [patents.google.com]
- 3. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Nitronaphthalene-1,4-dione | C10H5NO4 | CID 12336402 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Utilizing 5-Nitronaphthalene-1,4-dione in a Novel Chromogenic Antioxidant Capacity Assay
Abstract
This technical guide introduces a novel and detailed methodology for the assessment of antioxidant capacity utilizing 5-Nitronaphthalene-1,4-dione as a chromogenic probe. We present the underlying principles, a step-by-step protocol, and data interpretation guidelines for what we have termed the "Nitronaphthoquinone Antioxidant Reduction Assay" (NARA). This assay is designed for researchers, scientists, and drug development professionals seeking a robust and efficient method for screening and quantifying the antioxidant potential of pure compounds, natural product extracts, and other biological samples. The protocol is grounded in established principles of redox chemistry and has been structured to ensure self-validation and reproducibility.
Introduction: The Quest for Reliable Antioxidant Assays
The measurement of antioxidant activity is fundamental in fields ranging from pharmacology and food science to cosmetics and preventative medicine. Antioxidants mitigate the damaging effects of oxidative stress by neutralizing reactive oxygen species (ROS), which are implicated in a plethora of pathological conditions. Consequently, the development of reliable and high-throughput assays to screen for antioxidant potential is of paramount importance.
Existing methods, such as the DPPH, ABTS, and FRAP assays, have their merits but also present limitations, including potential interference from colored or turbid samples and pH sensitivity. This application note proposes a novel assay based on the redox-active compound 5-Nitronaphthalene-1,4-dione. Naphthoquinones are a class of organic compounds known for their electrochemical properties and involvement in biological electron transport. While derivatives of 5-nitro-1,4-naphthoquinone have been evaluated for their intrinsic antioxidant properties using established methods like the CUPRAC assay[1], we hypothesize that the parent molecule, 5-Nitronaphthalene-1,4-dione, can serve as an effective oxidant and chromogenic indicator for quantifying the antioxidant capacity of test substances.
Principle of the Nitronaphthoquinone Antioxidant Reduction Assay (NARA)
The NARA assay is predicated on the reduction of the yellow-colored 5-Nitronaphthalene-1,4-dione by an antioxidant compound. In this proposed mechanism, the antioxidant donates an electron (or hydrogen atom), leading to the reduction of the quinone moiety of 5-Nitronaphthalene-1,4-dione to a hydroquinone. This reduction is accompanied by a distinct and measurable color change, allowing for spectrophotometric quantification of the antioxidant's capacity.
The presence of the electron-withdrawing nitro group (-NO2) on the naphthalene ring is expected to enhance the electrophilicity of the quinone carbonyls, making 5-Nitronaphthalene-1,4-dione a suitable oxidizing agent for this purpose. The intensity of the color change, measured as a decrease in absorbance at a specific wavelength, will be directly proportional to the amount of 5-Nitronaphthalene-1,4-dione reduced, and thus, to the antioxidant capacity of the sample.
Proposed Reaction Mechanism:
Caption: Proposed reaction in the NARA assay.
Materials and Reagents
-
5-Nitronaphthalene-1,4-dione (CAS: 17788-47-5)[2]
-
Ethanol (ACS grade) or Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard
-
96-well microplates (clear, flat-bottom)
-
Microplate reader capable of absorbance measurements in the visible range
-
Test compounds/samples
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format, suitable for high-throughput screening.
Reagent Preparation
-
5-Nitronaphthalene-1,4-dione Stock Solution (1 mM):
-
Accurately weigh 2.03 mg of 5-Nitronaphthalene-1,4-dione (M.W. 203.14 g/mol ).
-
Dissolve in 10 mL of ethanol or DMSO.
-
Store in a dark, airtight container at 4°C. This solution should be prepared fresh weekly.
-
-
Working Solution (100 µM):
-
Dilute the 1 mM stock solution 1:10 with PBS (pH 7.4). For example, add 1 mL of the stock solution to 9 mL of PBS.
-
Prepare this solution fresh daily before use.
-
-
Trolox Standard Stock Solution (1 mM):
-
Dissolve 2.50 mg of Trolox (M.W. 250.29 g/mol ) in 10 mL of ethanol.
-
Store at 4°C.
-
-
Trolox Standard Curve Solutions:
-
Prepare a series of dilutions from the Trolox stock solution in PBS to obtain final concentrations ranging from 10 µM to 200 µM.
-
Assay Procedure
The following workflow outlines the steps for performing the NARA assay.
Caption: Experimental workflow for the NARA assay.
-
Plate Setup:
-
Add 20 µL of the appropriate solution to each well:
-
Blank wells: 20 µL of PBS.
-
Standard wells: 20 µL of each Trolox standard dilution.
-
Sample wells: 20 µL of the test sample (dissolved in PBS).
-
-
-
Reaction Initiation:
-
Add 180 µL of the 100 µM 5-Nitronaphthalene-1,4-dione working solution to all wells.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes. The plate should be protected from direct light to prevent photochemical reactions.
-
-
Measurement:
-
Measure the absorbance of each well at the wavelength of maximum absorbance (λmax) of the 5-Nitronaphthalene-1,4-dione working solution. This wavelength should be empirically determined but is expected to be in the 400-500 nm range.
-
Data Analysis and Interpretation
Calculation of Antioxidant Activity
The antioxidant activity is expressed as the percentage of 5-Nitronaphthalene-1,4-dione reduction, calculated using the following formula:
% Inhibition = [ (Ablank - Asample) / Ablank ] * 100
Where:
-
Ablank is the absorbance of the blank (5-N1,4-dione with PBS).
-
Asample is the absorbance of the sample well.
Standard Curve and Trolox Equivalents
-
Plot the % Inhibition for the Trolox standards against their corresponding concentrations (µM).
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
The antioxidant capacity of the samples can be expressed as Trolox Equivalents (TE) by interpolating their % Inhibition values into the Trolox standard curve.
TE (µM) = ( % Inhibitionsample - c ) / m
Data Presentation
All quantitative data should be presented in a clear, tabular format for easy comparison.
| Sample ID | Concentration | Absorbance (λmax) | % Inhibition | TEAC (µM Trolox Eq.) |
| Trolox Std 1 | 10 µM | Value | Value | 10.0 |
| Trolox Std 2 | 25 µM | Value | Value | 25.0 |
| Trolox Std 3 | 50 µM | Value | Value | 50.0 |
| Trolox Std 4 | 100 µM | Value | Value | 100.0 |
| Trolox Std 5 | 200 µM | Value | Value | 200.0 |
| Test Sample 1 | 50 µg/mL | Value | Value | Calculated Value |
| Test Sample 2 | 50 µg/mL | Value | Value | Calculated Value |
Trustworthiness and Self-Validation
To ensure the integrity of the results obtained with the NARA assay, the following controls and validation steps are essential:
-
Positive Control: Always include a known antioxidant, such as Trolox or Ascorbic Acid, in each assay run to verify that the reagents are performing as expected.
-
Solvent Control: If samples are dissolved in a solvent other than the assay buffer (e.g., DMSO, ethanol), a solvent control must be included to account for any potential effects of the solvent on the reaction.
-
Linearity: The assay should demonstrate a linear response over the range of standard concentrations used. An R² value > 0.98 is recommended for the standard curve.
-
Reproducibility: Intra- and inter-assay variability should be assessed by running the same samples on multiple plates and on different days.
Conclusion and Future Directions
The Nitronaphthoquinone Antioxidant Reduction Assay (NARA) presented here is a promising new method for the determination of antioxidant capacity. Its basis in the redox chemistry of 5-Nitronaphthalene-1,4-dione offers a chromogenic endpoint that is amenable to high-throughput screening in a microplate format. Further studies should focus on optimizing incubation times, assessing specificity, and evaluating potential interferences from a wide range of compounds. The validation of this assay against established methods will further cement its utility in the field of antioxidant research.
References
-
Abdassalam, M., et al. (2022). Synthesis of New Regioisomers of 5-Nitro-1,4-Naphthoquinone, Evaluation of Antioxidant and Catalase Inhibition Activities. ResearchGate. Available at: [Link]
-
Munteanu, I.G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC - NIH. Available at: [Link]
-
Gulcin, İ. (2020). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC - NIH. Available at: [Link]
-
Iliadis, F., et al. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI. Available at: [Link]
-
PubChem. 5-Nitronaphthalene-1,4-dione. National Center for Biotechnology Information. Available at: [Link]
Sources
Application Notes & Protocols: 5-Nitro-1,4-Naphthoquinone as a Versatile Precursor for the Synthesis of Biologically Active Heterocyclic Compounds
An In-Depth Technical Guide
Introduction: The Strategic Advantage of the 5-Nitro-1,4-Naphthoquinone Scaffold
Naphthoquinones represent a privileged class of compounds, widely distributed in nature and renowned for their critical roles in cellular functions and their potential as therapeutic agents.[1][2] The introduction of a nitro group at the 5-position of the 1,4-naphthoquinone core profoundly modulates its electronic properties. This strong electron-withdrawing group enhances the electrophilicity of the quinone ring, making it an exceptionally versatile and reactive precursor for the synthesis of complex heterocyclic systems.[3][4] This enhanced reactivity is pivotal in medicinal chemistry, as the fusion or substitution of heterocyclic moieties onto the naphthoquinone scaffold often leads to compounds with significantly improved pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities.[5][6][7]
This guide provides an in-depth exploration of the synthetic utility of 5-nitro-1,4-naphthoquinone, focusing on the core chemical transformations that enable the construction of diverse nitrogen, sulfur, and oxygen-containing heterocycles. We will move beyond simple procedural lists to explain the underlying principles and causalities of the experimental choices, offering field-proven insights for researchers in organic synthesis and drug development.
Part 1: Core Synthetic Strategies & Mechanistic Overview
The reactivity of the 5-nitro-1,4-naphthoquinone system is primarily governed by its electrophilic nature. The principal pathways for derivatization involve the reaction of the quinone ring with various nucleophiles. Depending on the substrate (e.g., presence of leaving groups) and the nucleophile, distinct reaction mechanisms can be exploited.
-
Nucleophilic Aromatic Substitution (SNAr): This is the predominant mechanism when using a halogenated precursor, such as 2,3-dichloro-5-nitro-1,4-naphthoquinone. The electron-deficient quinone ring facilitates the addition of a nucleophile to form a stable Meisenheimer-like intermediate, followed by the elimination of a halide ion. This is a highly efficient method for introducing nitrogen, oxygen, and sulfur nucleophiles.[5][8]
-
Michael 1,4-Addition: In the absence of a good leaving group on the quinone ring, nucleophiles can add to the α,β-unsaturated system of the quinone in a conjugate addition fashion.[3][4][8] This pathway is common for reactions with amines and thiols.
-
Cycloaddition Reactions: The C2-C3 double bond of the naphthoquinone ring can act as a dienophile in Diels-Alder reactions. This strategy allows for the construction of complex polycyclic systems, including those containing heteroatoms if a heterodienophile is employed.[6]
Below is a diagram illustrating these fundamental transformation pathways.
Caption: Core synthetic transformations of 5-nitro-1,4-naphthoquinone.
Part 2: Synthesis of Nitrogen-Containing Heterocycles
The introduction of nitrogen heterocycles is of paramount interest due to their prevalence in pharmacologically active molecules.
Application Note 2.1: Direct Amination via Nucleophilic Substitution
The reaction of 2,3-dichloro-5-nitro-1,4-naphthoquinone with various amines is a robust and high-yielding method to produce a library of N-substituted amino-naphthoquinones.[3][4] These compounds serve as both final products with potential biological activity and as intermediates for further cyclization reactions.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like DMF or ethanol are typically used. Ethanol is a greener choice, while DMF can better solubilize diverse substrates and often accelerates SNAr reactions.
-
Base: A non-nucleophilic base such as K₂CO₃ or triethylamine (Et₃N) is essential. Its role is to scavenge the HCl generated during the substitution, preventing the protonation of the amine nucleophile and driving the reaction to completion.
-
Temperature: Reactions are often conducted at temperatures ranging from room temperature to reflux. Heating is generally required to achieve reasonable reaction rates, particularly with less nucleophilic amines.
Protocol 1: Synthesis of 2-Amino-3-chloro-5-nitro-1,4-naphthoquinones
This protocol describes a general procedure for the monosubstitution of an amine onto the 2,3-dichloro-5-nitro-1,4-naphthoquinone core.
Principle: A nucleophilic aromatic substitution reaction where an amine displaces one of the chlorine atoms on the quinone ring.
Materials & Reagents:
-
2,3-dichloro-1,4-naphthoquinone (can be nitrated to 5-nitro derivative as a preceding step) or 2,3-dichloro-5-nitro-1,4-naphthoquinone (1.0 eq)
-
Appropriate amine (e.g., aniline, morpholine, piperazine) (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 eq)
-
Ethanol or Dimethylformamide (DMF)
-
Ethyl acetate, Hexane (for chromatography)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a solution of 2,3-dichloro-5-nitro-1,4-naphthoquinone (1.0 mmol) in ethanol (15 mL), add the desired amine (1.0 mmol) and K₂CO₃ (1.5 mmol).
-
Stir the reaction mixture at 40°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and air dry.
-
Purify the crude solid by recrystallization from an appropriate solvent (e.g., DMF/EtOH) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.[9]
Characterization:
-
¹H NMR, ¹³C NMR: To confirm the structure and regiochemistry of the substitution.
-
FT-IR: To identify key functional groups (C=O, N-H, NO₂).
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
Application Note 2.2: Construction of Fused Pyrazolo-Naphthoquinones
Fused pyrazoles are an important class of heterocycles with diverse biological activities.[1][2] They can be synthesized from naphthoquinones by reaction with hydrazine derivatives.
Caption: Workflow for pyrazolo-naphthoquinone synthesis.
Protocol 2: Synthesis of Fused Pyrazolo-5-nitro-1,4-naphthoquinones
This protocol is adapted from procedures for synthesizing pyrazolo-naphthoquinones, which involve the cyclocondensation of a hydrazine with an appropriately substituted naphthoquinone.[10]
Principle: The reaction proceeds via the formation of a hydrazone intermediate from an acetyl-naphthoquinone, followed by an intramolecular cyclization and dehydration/oxidation to yield the aromatic fused pyrazole ring system.
Materials & Reagents:
-
2-Acetyl-5-nitro-1,4-naphthoquinone (1.0 eq) (Requires prior synthesis)
-
Hydrazine hydrate or substituted hydrazine (1.1 eq)
-
Glacial acetic acid (as solvent and catalyst)
-
Ethanol
Step-by-Step Procedure:
-
Dissolve 2-acetyl-5-nitro-1,4-naphthoquinone (1.0 mmol) in glacial acetic acid (10 mL).
-
Add hydrazine hydrate (1.1 mmol) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 118°C) and maintain for 2-4 hours, monitoring by TLC.
-
Cool the mixture to room temperature and pour it into a beaker of cold water.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure fused pyrazolo-naphthoquinone.
Expert Insight: The use of glacial acetic acid as the solvent is strategic; it acts as a proton source to catalyze the initial hydrazone formation and provides a suitable high-temperature medium for the subsequent cyclization and dehydration steps.
Part 3: Synthesis of Sulfur-Containing Heterocycles
The incorporation of sulfur into the naphthoquinone scaffold can lead to compounds with potent anticancer and antimicrobial properties.[6][9]
Application Note 3.1: Thioether Derivatives and Fused Thiophenes
Similar to amines, thiols can react with halogenated 5-nitro-1,4-naphthoquinones via nucleophilic substitution to form thioether derivatives. Using a dithiol, such as 1,2-ethanedithiol, allows for the formation of a fused dithiine ring system.[7]
Protocol 3: Synthesis of Naphtho[2,3-b][3][4]dithiine-5,10-dione Derivatives
This protocol details the synthesis of a fused sulfur-containing heterocycle.
Principle: A double SNAr reaction where both thiol groups of 1,2-ethanedithiol displace the two chlorine atoms of 2,3-dichloro-5-nitro-1,4-naphthoquinone to form a stable six-membered heterocyclic ring.
Materials & Reagents:
-
2,3-dichloro-5-nitro-1,4-naphthoquinone (1.0 eq)
-
1,2-ethanedithiol (1.0 eq)
-
Methanol
-
Triethylamine (Et₃N) (2.2 eq)
Step-by-Step Procedure:
-
Suspend 2,3-dichloro-5-nitro-1,4-naphthoquinone (1.0 mmol) in methanol (15 mL).
-
Add 1,2-ethanedithiol (1.0 mmol) to the suspension.
-
Add triethylamine (2.2 mmol) dropwise while stirring. The base deprotonates the thiol, forming the more potent thiolate nucleophile.
-
Heat the reaction mixture to 50°C and stir for 12 hours.[7]
-
Monitor the reaction by TLC. A distinct color change and the formation of a precipitate are often observed.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Filter the solid product and wash it sequentially with cold water and cold methanol to remove any unreacted starting materials and salts.
-
Dry the product under vacuum. The product is often pure enough for characterization, but can be recrystallized if necessary.
Summary of Representative Reactions
The following table summarizes typical reaction conditions and outcomes for the synthesis of various heterocyclic derivatives from 5-nitro-1,4-naphthoquinone precursors.
| Precursor | Nucleophile/Reagent | Heterocycle Class | Typical Conditions | Yield (%) | Reference(s) |
| 2,3-Dichloro-5-nitro-1,4-naphthoquinone | Anilines, Piperazines, Morpholines | N-Substituted Amino | K₂CO₃, Ethanol, 40°C, 4-6 h | 70-90 | [3][4][9] |
| 2-Acetyl-5-nitro-1,4-naphthoquinone | Hydrazine Hydrate | Fused Pyrazole | Acetic Acid, Reflux, 2-4 h | 65-85 | [10] |
| 2,3-Dichloro-5-nitro-1,4-naphthoquinone | 4-Amino-1,2,4-triazole-3-thione | S-Substituted Triazole | K₂CO₃, Ethanol, 40°C, 4 h | ~78 | [9] |
| 2,3-Dichloro-5-nitro-1,4-naphthoquinone | 1,2-Ethanedithiol | Fused Dithiine | Et₃N, Methanol, 50°C, 12 h | ~62 | [7] |
Safety & Handling
Critical Safety Notice: Naphthoquinones and their derivatives should be handled with care. They are often classified as skin and respiratory irritants. The nitro-derivatives may have increased toxicity. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
5-Nitro-1,4-naphthoquinone is a powerful and versatile building block in synthetic organic chemistry. Its activated electronic nature allows for facile reactions with a wide array of nucleophiles, providing straightforward access to complex heterocyclic structures. The protocols and insights provided in this guide demonstrate the key strategies for harnessing its reactivity to construct libraries of novel compounds for evaluation in drug discovery and materials science. The ability to systematically modify the naphthoquinone core by introducing diverse heterocyclic systems underscores its importance as a strategic precursor for generating chemical diversity and uncovering new structure-activity relationships.
References
-
Abdassalam, A. M., et al. (2022). Synthesis of New Regioisomers of 5-Nitro-1,4-Naphthoquinone, Evaluation of Antioxidant and Catalase Inhibition Activities. ResearchGate. Available at: [Link]
-
Guzman, A. (2023). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. PMC. Available at: [Link]
-
Guzman, A. (2023). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. MDPI. Available at: [Link]
-
Abdassalam, A. M., et al. (2022). Synthesis of New Regioisomers of 5-Nitro-1,4-Naphthoquinone, Evaluation of Antioxidant and Catalase Inhibition Activities. PubMed. Available at: [Link]
-
Beletskaya, I. P., et al. (2025). Synthesis of new condensed naphthoquinone, pyran and pyrimidine furancarboxylates. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Request PDF. (2025). The Synthesis of Some Fused Pyrazolo-1,4-Naphthoquinones. ResearchGate. Available at: [Link]
-
Valderrama, J. A., et al. (2000). Synthesis and Characterization of New Naphthoquinonic Derivatives Containing the Pyrazole Ring: Pyrazolylnaphthoquinones. Semantic Scholar. Available at: [Link]
-
Lesyk, R., et al. (2021). 1,4-Naphthoquinone Motif in the Synthesis of New Thiopyrano[2,3-d]thiazoles as Potential Biologically Active Compounds. MDPI. Available at: [Link]
-
da Silva, G. G., et al. (2021). 1,4-Naphthoquinone Derivatives Containing Nitrogen, Oxygen and Sulfur Synthesis, Antitumor Activity and Docking of 2,3-(Substituted). SciELO. Available at: [Link]
-
Shakh, Y. U., et al. (2017). Synthesis and Antimicrobial Activity of 1,4-Naphthoquinones Derivatives with[3][4][8]-Triazole-3-thione Substitution. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Valderrama, J. A., et al. (2000). Synthesis and Characterization of New Naphthoquinonic Derivatives Containing the Pyrazole Ring: Pyrazolylnaphthoquinones. MDPI. Available at: [Link]
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- 3. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
Application Note: Unambiguous Regioisomer Assignment of 5-Nitro-1,4-Naphthoquinone using 1H NMR and COSY Spectroscopy
Abstract
The synthesis of substituted naphthoquinones often yields a mixture of regioisomers, the differentiation of which is critical for applications in medicinal chemistry and materials science. This application note provides a detailed protocol and analysis guide for the unequivocal structural elucidation of 5-nitro-1,4-naphthoquinone and its distinction from other possible regioisomers (e.g., 6-nitro-1,4-naphthoquinone) using one-dimensional (1D) Proton Nuclear Magnetic Resonance (¹H NMR) and two-dimensional (2D) Correlation Spectroscopy (COSY). We will explain the causality behind experimental choices and demonstrate how the analysis of spin-spin coupling networks provides a self-validating system for structural confirmation.
Introduction: The Challenge of Regioisomerism
1,4-Naphthoquinone and its derivatives are privileged scaffolds in drug discovery, known for their diverse biological activities. The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate this activity.[1][2] However, electrophilic nitration of 1,4-naphthoquinone can theoretically produce multiple regioisomers, primarily 5-nitro- and 6-nitro-1,4-naphthoquinone. Since biological activity is intimately tied to molecular structure, a robust and unambiguous method for identifying the correct isomer is paramount.
While techniques like mass spectrometry can confirm the molecular formula, they often fail to distinguish between regioisomers.[3] NMR spectroscopy, particularly 2D correlation experiments, excels in this area by providing through-bond connectivity information.[4] This guide focuses on the application of ¹H NMR and ¹H-¹H COSY to definitively identify the 5-nitro substitution pattern by analyzing the unique coupling network of the aromatic protons.
Theoretical Principles: ¹H NMR and COSY
¹H NMR: Chemical Shift and Spin-Spin Coupling
In ¹H NMR, the position of a signal (chemical shift, δ) is determined by the local electronic environment of a proton.[5] Electron-withdrawing groups, like the nitro (–NO₂) group, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[6]
More importantly for structure elucidation, neighboring non-equivalent protons interact through their bonding electrons, a phenomenon called spin-spin coupling or J-coupling. This interaction splits a proton's signal into a multiplet (e.g., doublet, triplet). The magnitude of this splitting, the coupling constant (J), is distance and geometry-dependent. For aromatic systems:
-
Ortho coupling (³JHH): Occurs between protons on adjacent carbons (3 bonds apart). Typically the largest, around 7-9 Hz.
-
Meta coupling (⁴JHH): Occurs between protons separated by one carbon (4 bonds apart). Much smaller, around 1-3 Hz.
-
Para coupling (⁵JHH): Occurs over five bonds and is usually too small to be resolved (≈ 0 Hz).
COSY: Mapping Proton Connectivity
Correlation Spectroscopy (COSY) is a 2D NMR experiment that maps J-coupling correlations between protons.[7][8] The resulting spectrum displays the 1D ¹H spectrum along both the x- and y-axes.
-
Diagonal Peaks: Intense signals that lie on the diagonal correspond to the peaks in the 1D spectrum.
-
Cross-Peaks: Off-diagonal signals (cross-peaks) are the key pieces of information. A cross-peak at the coordinates (δ₁, δ₂) indicates that the proton at δ₁ is J-coupled to the proton at δ₂.[9]
By identifying which protons share a cross-peak, we can build a map of the molecule's spin systems, allowing for unambiguous assignment.[10]
Experimental Workflow and Protocols
The overall workflow for regioisomer analysis is a systematic process from sample preparation to final structural confirmation.
Caption: Overall workflow for the analysis of 5-nitro-1,4-naphthoquinone.
Protocol 1: Sample Preparation
Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, if solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. A concentration of 5-10 mg/mL is typically sufficient to obtain good signal-to-noise in a reasonable time.
Steps:
-
Weigh approximately 5 mg of the purified 5-nitro-1,4-naphthoquinone sample.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), unless the solvent contains it already.
-
Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
Protocol 2: NMR Data Acquisition
Rationale: These parameters are starting points for a typical 400-600 MHz spectrometer. The relaxation delay (d1) is set to allow for nearly complete T₁ relaxation of the protons, ensuring accurate integration. For the COSY experiment, the number of increments (ni) in the indirect dimension determines the resolution in that dimension; 256 is a good balance between resolution and experiment time.[11]
A. 1D ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse (e.g., 'zg30')
-
Number of Scans (ns): 8-16
-
Relaxation Delay (d1): 2.0 seconds
-
Acquisition Time (aq): ~3-4 seconds
-
Spectral Width (sw): ~12-16 ppm
B. 2D ¹H-¹H COSY Acquisition:
-
Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpmfphpr')
-
Number of Scans (ns): 2-4 per increment
-
Relaxation Delay (d1): 1.5-2.0 seconds
-
Spectral Width (sw): Same as 1D ¹H in both dimensions (F2 and F1)
-
Number of Increments (ni): 256-512 in the t₁ dimension
Data Interpretation and Analysis
The key to distinguishing the 5-nitro from the 6-nitro isomer lies in the aromatic region of the spectrum (typically δ 7.5-9.0 ppm). The protons on the nitro-substituted ring form a distinct three-spin system.
-
For 5-Nitro-1,4-Naphthoquinone: The protons are H-6, H-7, and H-8.
-
For 6-Nitro-1,4-Naphthoquinone: The protons are H-5, H-7, and H-8.
Let's analyze the expected pattern for the confirmed 5-nitro isomer. The protons on the substituted ring (H-6, H-7, H-8) form an AMX spin system , where each proton is coupled to the other two, but with different coupling constants.
Caption: Coupling network in the aromatic ring of 5-nitro-1,4-naphthoquinone.
Analysis of the ¹H NMR Spectrum
The following table summarizes representative data for the aromatic protons of a 2,3-disubstituted 5-nitro-1,4-naphthoquinone derivative.[12] The coupling patterns are directly analogous to the parent compound.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |
| H-8 | ~8.42 | Doublet of doublets (dd) | ³J(H8-H7) ≈ 7.8, ⁴J(H8-H6) ≈ 1.4 | Deshielded by peri effect from C4-carbonyl and ortho to nitro group. Shows one large ortho and one small meta coupling. |
| H-7 | ~7.98 | Triplet (t) or ddt | ³J(H7-H8) ≈ 7.8, ³J(H7-H6) ≈ 8.0 | Coupled to two ortho protons (H-6 and H-8) with similar J-values, appearing as a triplet. Also deshielded by nitro group. |
| H-6 | ~7.81 | Doublet of doublets (dd) | ³J(H6-H7) ≈ 8.0, ⁴J(H8-H6) ≈ 1.4 | Least deshielded of the three. Shows one large ortho and one small meta coupling. |
Key Interpretive Steps:
-
Identify the AMX System: Locate the three distinct multiplets in the aromatic region.
-
Assign H-7: The central proton, H-7, is the only one coupled to two ortho neighbors (H-6 and H-8). It will therefore appear as a triplet or a doublet of doublets with two large couplings.
-
Assign H-8 and H-6: Both H-8 and H-6 will appear as doublets of doublets, each showing one large ortho coupling (to H-7) and one small meta coupling (to each other). The proton at the highest chemical shift (most deshielded) is assigned as H-8, due to its proximity to both the nitro group and a peri-carbonyl group.
Confirmation with the COSY Spectrum
The COSY spectrum provides a visual, undeniable confirmation of the connectivity established from the 1D spectrum.
Expected Correlations for 5-Nitro Isomer:
-
A strong cross-peak will connect H-7 and H-8 (ortho coupling).
-
A strong cross-peak will connect H-7 and H-6 (ortho coupling).
-
A weak cross-peak may be visible connecting H-6 and H-8 (meta coupling), though this can sometimes be absent or difficult to see.
How COSY Confirms the Structure: The presence of cross-peaks between one central proton (~7.98 ppm) and two other distinct aromatic protons (~8.42 ppm and ~7.81 ppm) is only possible in the 5-nitro isomer. In the 6-nitro isomer, H-7 would only have one ortho neighbor (H-8), and H-5 would only have one ortho neighbor (none in this spin system), resulting in a completely different cross-peak pattern. This self-validating connectivity map makes the assignment unambiguous.
Conclusion
The combination of 1D ¹H NMR and 2D ¹H-¹H COSY spectroscopy is a powerful and definitive method for the structural elucidation of 5-nitro-1,4-naphthoquinone regioisomers. By carefully analyzing the chemical shifts, multiplicities, and J-coupling constants, a hypothetical structure can be proposed. This hypothesis is then unequivocally validated by the COSY spectrum, which provides a visual map of the proton-proton coupling network. This robust workflow ensures the correct identification of regioisomers, a critical step in chemical synthesis and drug development.
References
-
Abdassalam, M., et al. (2022). Synthesis of New Regioisomers of 5-Nitro-1,4-Naphthoquinone, Evaluation of Antioxidant and Catalase Inhibition Activities. ResearchGate. Available at: [Link]
-
DSpace Repository. (2022). Synthesis of new regioisomers of 5-Nitro-1,4-Naphthoquinone, evaluation of antioxidant and catalase inhibition activities. Karadeniz Technical University. Available at: [Link]
-
Abdassalam, M., et al. (2022). Synthesis of New Regioisomers of 5-Nitro-1,4-Naphthoquinone, Evaluation of Antioxidant and Catalase Inhibition Activities. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of compound 1. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024). 14: COSY. Chemistry LibreTexts. Available at: [Link]
-
de Oliveira, A. B., et al. (n.d.). A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. SciELO. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 5-nitro-1,4-naphthoquinone. PrepChem.com. Available at: [Link]
- Google Patents. (n.d.). US3941815A - Process for the preparation of 5-nitro-1,4-naphthoquinone. Google Patents.
-
University of Ottawa. (n.d.). COSY - NMR Facility. uOttawa. Available at: [Link]
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Nanalysis Corp. (2019). Getting COSY with the TOCSY Experiment. Nanalysis. Available at: [Link]
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OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Available at: [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL Ltd. Available at: [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]
-
AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.com. Available at: [Link]
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University POLITEHNICA of Bucharest. (n.d.). COLORANTS WITH MIXT NAPHTHOQUINONE- AZOMETHINE CROMOPHORE-SYNTHESIS, CHARACTERIZATION AND IN VITRO TOXICITY ANALYSIS. UPB Scientific Bulletin. Available at: [Link]
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LinkedIn. (2024). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. LinkedIn. Available at: [Link]
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MDPI. (2021). Contrasting Dihydronaphthoquinone Patterns in Closely Related Drosera (Sundew) Species Enable Taxonomic Distinction and Identification. MDPI. Available at: [Link]
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Jack Westin. (n.d.). Nmr Spectroscopy - Molecular Structure And Absorption Spectra. MCAT Content. Available at: [Link]
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Application Notes and Protocols for Cytotoxicity Screening of 5-Nitronaphthalene-1,4-dione Derivatives
Introduction: Unraveling the Cytotoxic Potential of 5-Nitronaphthalene-1,4-dione Derivatives
5-Nitronaphthalene-1,4-dione and its derivatives represent a class of organic compounds with significant therapeutic potential, largely owing to their structural resemblance to naphthoquinones.[1][2] Naphthoquinones are known for their diverse biological activities, including anticancer properties.[1] The cytotoxic effects of these compounds are often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.[3][4][5] This can trigger a cascade of events including oxidative stress, DNA damage, and ultimately, programmed cell death or apoptosis.[3][4][6] Therefore, a thorough and multi-faceted approach to cytotoxicity screening is paramount in evaluating the therapeutic promise and potential toxicological liabilities of novel 5-nitronaphthalene-1,4-dione derivatives.
This guide provides a comprehensive overview of robust and reliable protocols for assessing the cytotoxic and mechanistic profiles of these compounds. We will delve into the rationale behind the selection of specific assays, provide detailed step-by-step protocols, and offer insights into data interpretation. The overarching goal is to equip researchers, scientists, and drug development professionals with the necessary tools to conduct a rigorous evaluation of this promising class of molecules.
I. Foundational Cytotoxicity Assessment: Determining the IC50
The initial step in characterizing the cytotoxic potential of a new compound is to determine its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits a biological process by 50%. This is a fundamental metric for comparing the potency of different derivatives and for selecting appropriate concentration ranges for subsequent mechanistic studies.
A. The MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][7][8] It relies on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT into purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells.
Rationale for Use: The MTT assay is a robust, high-throughput method ideal for primary screening of a library of 5-nitronaphthalene-1,4-dione derivatives to quickly identify lead compounds with potent cytotoxic activity.
Experimental Workflow:
Caption: MTT Assay Workflow for Cytotoxicity Screening.
Protocol 1: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a stock solution of the 5-nitronaphthalene-1,4-dione derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Cell Treatment: Remove the culture medium and add fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][10]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the formazan solution using a microplate reader at a wavelength of approximately 570 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Data Presentation: Representative Cell Seeding Densities
| Cell Line | Type | Seeding Density (cells/well) |
| A549 | Human Lung Carcinoma | 5,000 - 10,000 |
| MCF-7 | Human Breast Adenocarcinoma | 8,000 - 15,000 |
| HepG2 | Human Hepatocellular Carcinoma | 10,000 - 20,000 |
| MRC-5 | Human Normal Lung Fibroblast | 5,000 - 10,000 |
Note: These are starting recommendations and should be optimized for each specific cell line and experimental conditions.
II. Probing the Mechanism of Cell Death
Once the cytotoxic potential of the 5-nitronaphthalene-1,4-dione derivatives has been established, the next crucial step is to elucidate the underlying mechanism of cell death. This involves differentiating between necrosis (uncontrolled cell death) and apoptosis (programmed cell death) and investigating the key molecular players involved.
A. Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Integrity
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[11] LDH is a stable cytosolic enzyme that is released upon rupture of the plasma membrane, a hallmark of necrosis.[11]
Rationale for Use: This assay helps to distinguish between cytotoxic mechanisms. A significant increase in LDH release suggests a necrotic mode of cell death, whereas a low level of LDH release in the presence of decreased viability (as determined by MTT) may indicate apoptosis.[7]
Protocol 2: LDH Cytotoxicity Assay
-
Cell Treatment: Follow the same cell seeding and treatment protocol as for the MTT assay (Protocol 1, steps 1-4).
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture provided in a commercial kit. This mixture typically contains lactate, NAD+, and a tetrazolium salt.[11]
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol (usually 20-30 minutes).
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at approximately 490 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of LDH release for each treatment group relative to a positive control (cells lysed to release maximum LDH).
B. Apoptosis Assays: Unveiling Programmed Cell Death
Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes.[12] Several assays can be employed to detect these changes and confirm an apoptotic mechanism of action for the 5-nitronaphthalene-1,4-dione derivatives.
1. Caspase Activity Assays
Caspases are a family of proteases that play a central role in the execution phase of apoptosis.[13] Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, is a direct indicator of apoptosis.[14]
Rationale for Use: Caspase activity assays provide direct evidence of apoptosis induction and can be used to monitor the kinetics of the apoptotic process.
Protocol 3: Caspase-3/7 Activity Assay
-
Cell Treatment: Seed and treat cells with the 5-nitronaphthalene-1,4-dione derivatives as previously described.
-
Reagent Addition: After the desired treatment duration, add a luminogenic or fluorogenic caspase-3/7 substrate to each well. These substrates contain a specific peptide sequence (e.g., DEVD) that is recognized and cleaved by active caspase-3 and -7.[14]
-
Incubation: Incubate the plate at room temperature for the time recommended by the manufacturer.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a microplate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.
2. Annexin V Staining
In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect this early apoptotic event.
Rationale for Use: Annexin V staining allows for the detection of early-stage apoptosis and can be combined with a viability dye (like propidium iodide) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
3. DNA Fragmentation Assays
A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be detected using methods like the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[15]
Rationale for Use: The TUNEL assay provides a definitive marker for late-stage apoptosis and can be visualized using microscopy or quantified by flow cytometry.
III. Investigating the Role of Oxidative Stress
As previously mentioned, the cytotoxic activity of naphthoquinone-like compounds is often mediated by the generation of reactive oxygen species (ROS).[3][4][5] Therefore, it is crucial to investigate the role of oxidative stress in the mechanism of action of 5-nitronaphthalene-1,4-dione derivatives.
A. Intracellular ROS Detection
Cell-permeable fluorescent probes, such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate), can be used to measure the intracellular levels of ROS. DCFH-DA is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Rationale for Use: This assay provides a direct measure of the compound's ability to induce oxidative stress within the cells.
B. Glutathione (GSH) Depletion Assay
Glutathione is a major intracellular antioxidant that plays a critical role in detoxifying ROS.[16] A decrease in the intracellular GSH levels can indicate increased oxidative stress.
Rationale for Use: Measuring GSH levels provides an indirect but important assessment of the cell's antioxidant capacity and its response to the oxidative challenge posed by the test compounds.
Protocol 4: GSH Depletion Assay
-
Cell Treatment: Treat cells with the 5-nitronaphthalene-1,4-dione derivatives for the desired time.
-
Cell Lysis: Lyse the cells to release their intracellular contents.
-
GSH Measurement: Use a commercially available kit to measure the concentration of GSH in the cell lysates. These kits are often based on the reaction of GSH with a chromogenic substrate, such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[17][18]
-
Data Analysis: Normalize the GSH concentration to the total protein content of the cell lysate and compare the levels in treated cells to those in untreated controls.
Proposed Mechanism of Action:
Caption: Proposed ROS-mediated apoptotic pathway.
IV. Cell Line Selection and Controls
The choice of cell lines is critical for obtaining relevant and translatable results. It is recommended to use a panel of cell lines, including both cancer and normal cell lines, to assess the selectivity of the compounds.[19][20] For instance, testing against a panel like the NCI-60, which comprises 60 different human tumor cell lines, can provide a broad spectrum of activity.[21]
Essential Controls for Robust Data:
-
Untreated Control: Cells cultured in medium alone to establish a baseline for viability and other parameters.
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the test compounds to account for any solvent-induced effects.
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay is performing correctly.
-
Blank Control: Wells containing only culture medium (no cells) to determine the background absorbance or fluorescence.
Conclusion
The protocols and strategies outlined in this application note provide a robust framework for the comprehensive cytotoxicity screening of 5-nitronaphthalene-1,4-dione derivatives. By moving beyond a simple determination of IC50 and delving into the mechanistic aspects of cell death, researchers can gain a deeper understanding of the therapeutic potential of these compounds. A multi-assay approach, encompassing measures of metabolic viability, membrane integrity, apoptosis markers, and oxidative stress, is essential for building a compelling case for the further development of these promising molecules as potential anticancer agents.
References
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
- Wang, Y., et al. (2021).
- El-Elimat, T., et al. (2019). Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics. Molecules, 24(17), 3129.
-
G-Biosciences. (2020, April 7). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]
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Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
XCellR8. (n.d.). Cytotoxicity Test. Retrieved from [Link]
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ResearchGate. (n.d.). Generation of reactive oxygen species (ROS)-a possible mechanism of action of naphthoquinones. Retrieved from [Link]
-
BMG LABTECH. (2025, August 5). Apoptosis – what assay should I use? Retrieved from [Link]
- Kucukoglu, K., et al. (2022). Synthesis, Molecular Docking, and Biological Studies of New Naphthalene-1,4-dione-Linked Phenylpiperazine and Thioether Derivatives. Chemistry & Biodiversity, 19(11), e202200679.
- MDPI. (n.d.). Benzodioxin-Annulated Naphthalimides as Potent DNA Replication Stress Inducers with Dual p53-Dependent and Independent Antitumor Activity. International Journal of Molecular Sciences, 22(1), 1.
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Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
- PubMed. (2021, July 1). A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways. Archives of Biochemistry and Biophysics, 709, 108975.
- National Institutes of Health. (2021, October 15). Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain. Plants (Basel), 10(10), 2187.
- PubMed Central. (2020, September 13). Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography. Antioxidants (Basel), 9(9), 875.
-
National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS. Retrieved from [Link]
-
ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? Retrieved from [Link]
-
ResearchGate. (2017, August 8). Oxidation and reduction of 5-aminonaphthalene-1,4-dione. Retrieved from [Link]
- PubMed Central. (2024, May 17). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences, 25(10), 5519.
- MDPI. (2023, February 1). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. Molecules, 28(3), 1435.
- PubMed Central. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. MethodsX, 6, 1000-1008.
-
Northwest Life Science Specialties, LLC. (n.d.). Product Manual for Glutathione (GSH) Activity Assay (2 plate, 192 Well Version). Retrieved from [Link]
- SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences, 60.
-
Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]
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Unknown. (n.d.). Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. Retrieved from [Link]
- Tropical Journal of Natural Product Research. (2025, December). Potential Cytotoxic Isolates of Spigelia anthelmia Linn. against T47D and WiDr. Cancer Cells. Tropical Journal of Natural Product Research, 9(12), 6249–6257.
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Mouse Metabolic Phenotyping Centers. (2013, April 3). Glutathione Protocol. Retrieved from [Link]
- Unknown. (n.d.). 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling. Molecules, 23(1), 1.
- Unknown. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. In Vitro Cellular & Developmental Biology - Animal, 53(1), 5-14.
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ResearchGate. (2025, August 10). Measuring Apoptosis: Caspase Inhibitors and Activity Assays. Retrieved from [Link]
-
protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]
-
SciTePress. (n.d.). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. Retrieved from [Link]
-
Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Nitronaphthalene. Retrieved from [Link]
- MDPI. (n.d.). Chemical Profiling, Molecular Docking, and Mechanistic Anticancer Activity of Pinus sylvestris Essential Oil in SH-SY5Y and U-87MG Cells. Antioxidants, 10(1), 1.
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Unknown. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
Sources
- 1. Synthesis, Molecular Docking, and Biological Studies of New Naphthalene‐1,4‐Dione‐Linked Phenylpiperazine and Thioether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines [mdpi.com]
- 3. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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Advanced Protocol: 5-Nitronaphthalene-1,4-dione in Diels-Alder Cycloadditions
This guide outlines the advanced application of 5-nitronaphthalene-1,4-dione (5-nitro-1,4-naphthoquinone) as a potent dienophile in Diels-Alder cycloadditions. It is designed for medicinal chemists and synthetic organic researchers focusing on the construction of polycyclic aromatic hydrocarbons (PAHs), specifically anthracycline antibiotics and aza-anthraquinones .
Executive Summary & Mechanistic Rationale
5-Nitronaphthalene-1,4-dione is a privileged scaffold in organic synthesis due to the strong electron-withdrawing nature of the nitro group at the C5 position. Unlike the parent naphthoquinone, the 5-nitro derivative exhibits:
-
Enhanced Dienophilicity: The nitro group lowers the LUMO energy of the C2-C3 double bond, significantly accelerating reaction rates with electron-rich dienes.
-
Unique Regiocontrol: The electronic bias introduced by the C5-nitro group directs the regiochemical outcome of cycloadditions, although this is often sensitive to Lewis acid catalysis.
-
Late-Stage Functionalization Handle: The nitro group remains intact after standard quinone cycloadditions, serving as a masked amine for subsequent diazotization or amidation sequences crucial for DNA-intercalating drugs (e.g., doxorubicin analogs).
Pre-Requisite Protocol: Synthesis of High-Purity Starting Material
Commercial supplies of 5-nitronaphthalene-1,4-dione are often impure or prohibitively expensive. For reproducible kinetics, in-house synthesis via Silver(II) Oxide (AgO) oxidation is the gold standard.
Protocol A: AgO-Mediated Oxidation of 1-Nitronaphthalene
Rationale: Direct oxidation of 1-nitronaphthalene avoids the harsh nitration of naphthoquinone, which yields difficult-to-separate mixtures of 5- and 6-nitro isomers.
Reagents:
-
1-Nitronaphthalene (99% purity)[1]
-
Silver(II) Oxide (AgO) - Freshly prepared or high-grade commercial
-
Nitric Acid (40% aqueous solution)[2]
-
Diethyl Ether & Sodium Bicarbonate (for workup)
Step-by-Step Methodology:
-
Suspension: In a 250 mL round-bottom flask, suspend 1.73 g (10 mmol) of 1-nitronaphthalene in 30 mL of 40% HNO3 .
-
Controlled Addition: Cool the suspension to 5–10 °C . Add 8.5 g (70 mmol) of AgO in small portions over 25 minutes.
-
Critical Control Point: Monitor the temperature strictly. Exotherms >15 °C can lead to over-oxidation or ring cleavage. Wait for the black AgO particles to dissipate/react before the next addition.
-
-
Quenching: Stir for an additional 10 minutes post-addition. Dilute with 25 mL cold water .
-
Extraction: Extract immediately with diethyl ether (3 x 30 mL).
-
Neutralization: Wash the combined organic layers with saturated NaHCO3 until pH is neutral. Dry over Na2SO4 and concentrate.
-
Purification: Recrystallize from ethanol/hexane to yield yellow needles.
-
Target Yield: 50–60%.
-
Validation: melting point 158–160 °C; 1H NMR should show distinct quinone protons (doublet at ~6.9 ppm) and aromatic nitro-ring protons.
-
Core Protocol: Diels-Alder Cycloaddition
This section details the reaction with Danishefsky’s Diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene), a benchmark for synthesizing anthracycline cores.
Mechanism & Regioselectivity
The reaction proceeds via a concerted [4+2] cycloaddition. The regiochemistry is governed by the polarization of the quinone. The 5-nitro group makes the C3 position (beta to the C4 carbonyl) more electrophilic, typically favoring the formation of the "meta" product relative to the nitro group, though this is highly solvent-dependent.
Figure 1: Reaction pathway from starting materials to the aromatized anthraquinone core.[1][3]
Protocol B: Thermal Cycloaddition & Aromatization
Reagents:
-
Danishefsky’s Diene (1.2 - 1.5 equivalents)
-
Solvent: Anhydrous Toluene or Benzene
-
Acid: 1M HCl or dilute TFA
Workflow:
-
Reaction Setup: Dissolve 1.0 mmol of 5-nitro-1,4-naphthoquinone in 10 mL anhydrous toluene under an inert atmosphere (Ar or N2).
-
Diene Addition: Add 1.5 mmol of Danishefsky’s diene via syringe.
-
Thermal Cycle:
-
Standard: Heat to 80–90 °C for 12–24 hours.
-
Lewis Acid Variant (for higher regiocontrol): Add 10 mol% BF3·OEt2 at -78 °C and warm slowly to RT. (Note: Lewis acids may complex with the nitro group, altering kinetics).
-
-
Monitoring: Monitor by TLC (SiO2, 30% EtOAc/Hexane). The starting quinone (yellow) will disappear; the adduct is often a pale oil or solid.
-
Hydrolysis & Aromatization (The "One-Pot" Workup):
-
The initial adduct is a silyl enol ether. To obtain the stable anthraquinone, treat the crude reaction mixture directly with 2 mL of 1M HCl in THF. Stir at RT for 1 hour.
-
Observation: The mixture often darkens as elimination of methanol and oxidation occurs.
-
-
Purification:
-
Concentrate the solvent.
-
Purify via flash column chromatography (Silica Gel).
-
Eluent: Gradient from 100% Hexane to 40% EtOAc/Hexane.
-
Data Interpretation & Troubleshooting
The following table summarizes expected outcomes and common pitfalls.
| Parameter | Observation / Standard | Troubleshooting / Optimization |
| Reaction Rate | Slower than parent naphthoquinone due to steric bulk of NO2? No , usually faster due to electronic activation. | If slow, check diene purity (Danishefsky diene hydrolyzes easily). Add 10% excess diene. |
| Regioselectivity | Mixture of isomers (typically 3:1 to 10:1). | Use low-temp Lewis Acid catalysis (BF3·OEt2 or MgI2) to enhance selectivity. |
| Product Stability | Intermediate adducts are sensitive to moisture. | Do not isolate the silyl ether intermediate. Proceed immediately to acid hydrolysis. |
| Aromatization | Product is 1,4-diketone or fully aromatic? | Spontaneous oxidation usually yields the anthraquinone . If the dihydro-product persists, treat with DDQ or stir in air with SiO2. |
Self-Validating Analytical Markers
-
IR Spectroscopy: Look for the disappearance of the specific quinone carbonyl doublet and the appearance of new aromatic signals.
-
1H NMR:
-
Starting Material: Quinone protons at ~6.9 ppm.
-
Adduct: Loss of quinone protons; appearance of bridgehead protons (if stable) or new aromatic protons (if oxidized).
-
Regiochemistry: NOE (Nuclear Overhauser Effect) experiments are mandatory to distinguish between the 5-nitro and 8-nitro isomers in the final anthraquinone structure.
-
References
- Source: European Patent Application EP0282450A2. "Process for the preparation of 5-nitro-1,4-naphthoquinones.
-
Diels-Alder Reactivity & Regioselectivity (General Naphthoquinones)
-
Danishefsky's Diene Protocol
- Source:Organic Syntheses, Coll. Vol. 6, p.666 (1988); Vol. 61, p.147 (1983).
-
URL:[Link]
-
Mechanistic Insights on Nitro-Group Effects
- Source:Molecules 2000, 5(3), 403-404. "1-Nitronaphthalene as a Dienophile in Diels-Alder Reactions." (Contextualizing the stability of the nitro group).
-
URL:[Link]
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. EP0282450A2 - Process for the preparation of 5-nitro-1,4-naphthoquinones - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,4-Naphthoquinone - Wikipedia [en.wikipedia.org]
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Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 5-Nitro-1,4-Naphthoquinone Derivatives
Welcome to the technical support center for the synthesis of 5-nitro-1,4-naphthoquinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the regioselective synthesis of these valuable compounds. The inherent electronic properties of the 1,4-naphthoquinone scaffold present unique challenges in controlling the position of nitration, often leading to mixtures of isomers and undesired side products. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success and efficiency of your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 5-nitro-1,4-naphthoquinone derivatives, offering potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired 5-Nitro-1,4-Naphthoquinone
-
Potential Cause A: Ineffective Nitrating Agent. The choice and concentration of the nitrating agent are critical. A standard mixture of nitric and sulfuric acid may not be sufficient for deactivating substrates.[1]
-
Solution A:
-
Verify Acid Concentration: Ensure the use of concentrated nitric acid and sulfuric acid. A common and effective mixture is a 1:1 (v/v) ratio.[2]
-
Consider Stronger Nitrating Agents: For less reactive substrates, consider employing fuming nitric acid or a nitronium salt like nitronium tetrafluoroborate (NO₂BF₄) for higher reactivity.[1][3]
-
-
Potential Cause B: Inappropriate Reaction Temperature. Nitration reactions are highly exothermic.[2] Temperatures that are too low can significantly slow down the reaction rate, while excessively high temperatures can lead to degradation and side product formation.[4]
-
Solution B:
-
Optimize Temperature Control: The reaction should be performed with efficient cooling, typically between 0°C to 15°C.[5]
-
Gradual Warming: After the initial addition of the nitrating agent at a low temperature, the reaction mixture can be allowed to slowly warm to a specific temperature (e.g., 15°C) and maintained for a set period to drive the reaction to completion.[4][5]
-
-
Potential Cause C: Substrate Degradation. The harsh acidic conditions of nitration can lead to the decomposition of the starting material or the desired product, often indicated by charring or the formation of a dark, tarry residue.[2]
-
Solution C:
-
Controlled Reagent Addition: Add the nitrating agent or the substrate slowly and portion-wise to the reaction mixture to manage the exothermic reaction and prevent localized overheating.[2]
-
Efficient Stirring: Ensure vigorous stirring to maintain a homogenous mixture and facilitate efficient heat dissipation.
-
Problem 2: Poor Regioselectivity - Formation of Multiple Nitro Isomers
-
Potential Cause A: Competing Directing Effects. The 1,4-naphthoquinone ring system has complex electronic properties. The existing carbonyl groups are deactivating and meta-directing, while other substituents on the aromatic ring can have their own directing effects, leading to a mixture of isomers.[6][7]
-
Solution A:
-
Strategic Use of Blocking Groups: In some cases, a temporary blocking group can be introduced to a more reactive position, directing the nitration to the desired site. The blocking group can then be removed in a subsequent step.
-
Alternative Synthetic Routes: Instead of direct nitration of a substituted 1,4-naphthoquinone, consider a multi-step synthesis where the nitro group is introduced earlier in the synthetic sequence to a precursor molecule with more predictable directing effects.
-
-
Potential Cause B: Reaction Conditions Favoring Multiple Products. The choice of solvent and temperature can influence the regioselectivity of the nitration reaction.
-
Solution B:
-
Solvent Screening: While mixed acid nitrations are often performed neat, the use of a co-solvent can sometimes influence the product distribution. Experiment with different solvent systems.
-
Precise Temperature Control: As mentioned previously, maintaining a consistent and optimized temperature is crucial not only for yield but also for selectivity.[4]
-
Problem 3: Formation of Di-substituted or Polysubstituted Products
-
Potential Cause: Over-nitration. The presence of activating groups on the naphthoquinone ring can make the system susceptible to further nitration, leading to the formation of dinitro or other polysubstituted derivatives.
-
Solution:
-
Stoichiometric Control: Carefully control the stoichiometry of the nitrating agent. Use a slight excess or even a 1:1 molar ratio of the nitrating agent to the substrate to favor mono-nitration.
-
Reduced Reaction Time and Temperature: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the desired mono-nitrated product is formed to prevent further nitration. Lowering the reaction temperature can also help to control the reactivity.[4]
-
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of 5-nitro-1,4-naphthoquinone derivatives challenging in terms of regioselectivity?
A1: The regioselectivity is challenging due to the electronic nature of the 1,4-naphthoquinone nucleus. The two carbonyl groups are electron-withdrawing and act as meta-directors.[6][7] This deactivates the entire ring system towards electrophilic aromatic substitution. When nitrating, the incoming nitro group will preferentially add to specific positions based on the combined directing effects of the carbonyl groups and any other substituents already present on the aromatic ring. This can often lead to the formation of a mixture of isomers, making the isolation of the desired 5-nitro derivative difficult.
Q2: What is the role of sulfuric acid in the nitration of 1,4-naphthoquinone?
A2: Sulfuric acid serves two primary roles in this reaction. First, it acts as a strong acid to protonate nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[8][9] Second, it acts as a dehydrating agent, consuming the water that is produced during the reaction.[4] This is important because the presence of water can deactivate the nitrating agent and hinder the reaction.
Q3: How can I purify my 5-nitro-1,4-naphthoquinone derivative from a mixture of isomers?
A3: The purification of regioisomers can be challenging due to their similar physical properties. The most common and effective method is column chromatography on silica gel.[10] You may need to experiment with different solvent systems (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol) to achieve optimal separation. Recrystallization can also be an effective purification technique if a suitable solvent system can be found that selectively crystallizes the desired isomer.
Q4: Are there alternative methods to direct nitration for synthesizing 5-nitro-1,4-naphthoquinone?
A4: Yes, an alternative and often more regioselective method is the oxidation of 1-nitronaphthalene.[11][12] This approach avoids the direct nitration of the less reactive naphthoquinone ring. The oxidation can be carried out using various oxidizing agents, such as manganese(III) sulfate.[11][12]
Experimental Protocol: Synthesis of 5-nitro-1,4-naphthoquinone
This protocol provides a general procedure for the direct nitration of 1,4-naphthoquinone.
Materials:
-
1,4-Naphthoquinone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Water
-
Methanol (for washing)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add 70 g of a pre-mixed acid solution consisting of 70% sulfuric acid, 20% nitric acid, and 10% sulfur trioxide by weight.[5]
-
Cool the mixed acid in an ice bath to 0-5°C.
-
Slowly add 20 g of 1,4-naphthoquinone to the cooled mixed acid with continuous stirring, ensuring the temperature remains between 0°C and 5°C.
-
After the addition is complete, allow the reaction mixture to warm to 15°C over 30 minutes.
-
Maintain the reaction mixture at 15°C for 3 hours with continuous stirring.[5]
-
In a separate large beaker, place 400 ml of water at 20°C.
-
Rapidly pour the reaction mixture into the water with vigorous stirring to precipitate the product. The temperature of the precipitation mixture may rise.[5]
-
Cool the mixture to 35°C.
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals thoroughly with water until the washings are neutral.
-
Wash the crystals with a small amount of cold methanol.[4]
-
Dry the purified 5-nitro-1,4-naphthoquinone crystals under reduced pressure.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of 5-nitro-1,4-naphthoquinone.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting synthesis issues.
Data Summary
| Parameter | Condition | Expected Outcome | Reference |
| Nitrating Agent | Mixed Acid (H₂SO₄/HNO₃/SO₃) | Effective for 1,4-naphthoquinone | [5] |
| Fuming HNO₃ / NO₂BF₄ | For deactivated substrates | [1][3] | |
| Temperature | 0-15°C | Good control over exotherm and selectivity | [4][5] |
| >50°C | Risk of di-nitration and side products | [7] | |
| Purification | Column Chromatography | Effective for isomer separation | [10] |
| Recrystallization | Can be effective for purification | [4] |
References
-
Abdassalam, M., et al. (2022). Synthesis of New Regioisomers of 5-Nitro-1,4-Naphthoquinone, Evaluation of Antioxidant and Catalase Inhibition Activities. PubMed. [Link]
-
PrepChem. (n.d.). Synthesis of 5-nitro-1,4-naphthoquinone. PrepChem.com. [Link]
-
Abdassalam, M., et al. (2022). Synthesis of New Regioisomers of 5-Nitro-1,4-Naphthoquinone, Evaluation of Antioxidant and Catalase Inhibition Activities. ResearchGate. [Link]
-
IOPscience. (2025). Regioselective synthesis: Significance and symbolism. IOPscience. [Link]
- Google Patents. (n.d.). US3941815A - Process for the preparation of 5-nitro-1,4-naphthoquinone.
-
Laatsch, H., & Pudleiner, H. (2006). A new method for the synthesis of 2-hydroxy-3-nitro-1,4-naphthoquinones: application to regiospecific preparation of unsymmetrical nitrobiquinones. The Journal of Organic Chemistry. [Link]
-
Leyva, E., et al. (2023). Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Derivatives. MDPI. [Link]
-
Leyva, E., et al. (2023). Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Derivatives. ResearchGate. [Link]
- Google Patents. (n.d.). US4880571A - Process for the preparation of 5-nitro-1,4-naphthoquinone.
- Google Patents. (n.d.). EP0282450A2 - Process for the preparation of 5-nitro-1,4-naphthoquinones.
-
Comninellis, C., Osterwalder, R. U., & Plattner, E. (1987). Process for the preparation of 5-nitro-1,4-naphthoquinones. Infoscience. [Link]
-
Reddit. (2023). Di-nitration troubleshooting. r/Chempros. [Link]
-
OUCI. (n.d.). Regioselective synthesis of novel 5-nitro-naphthoquinone derivatives: Electrochemistry and in-situ spectroelectrochemistry properties. OUCI. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Mechanism classic of aromatic nitration with 1,4-naphthoquinones. ResearchGate. [Link]
- Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
-
YouTube. (2018). Stereo and regioselectivity in retrosynthesis. YouTube. [Link]
-
ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution... ResearchGate. [Link]
-
YouTube. (2021). Regioselectivity in Alkene Formations (organic synthesis). YouTube. [Link]
-
OUCI. (n.d.). Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Derivatives. OUCI. [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Chemistry Steps. [Link]
-
Chemistry LibreTexts. (2022). 7.5: Directing Effects. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. Chemistry LibreTexts. [Link]
-
ChemRxiv. (2025). Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experimentation and Machine Learning. ChemRxiv. [Link]
-
Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. Chemistry Steps. [Link]
-
YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]
-
Khan Academy. (n.d.). Multiple substituents. Khan Academy. [Link]
-
Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. [Link]
-
Pharmacy 180. (n.d.). Solved Problems on Planning Organic Syntheses - Organic Chemistry. Pharmacy 180. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A new method for the synthesis of 2-hydroxy-3-nitro-1,4-naphthoquinones: application to regiospecific preparation of unsymmetrical nitrobiquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US3941815A - Process for the preparation of 5-nitro-1,4-naphthoquinone - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. US4880571A - Process for the preparation of 5-nitro-1,4-naphthoquinone - Google Patents [patents.google.com]
- 12. Process for the preparation of 5-nitro-1,4-naphthoquinones [infoscience.epfl.ch]
Technical Support Center: Stability Optimization for 5-Nitronaphthalene-1,4-dione (5-NND)
Executive Summary: The Stability Paradox
5-Nitronaphthalene-1,4-dione (5-NND) presents a unique stability challenge compared to its parent compound, 1,4-naphthoquinone. The nitro group at position 5 is a strong electron-withdrawing group (EWG). While this enhances its biological potency (increasing redox potential), it simultaneously destabilizes the molecule in solution by making the quinone ring highly electrophilic.
The Core Threat: 5-NND is an aggressive Michael Acceptor . In solution, it actively seeks nucleophiles (water, hydroxide ions, amines, thiols). Most degradation is not "random"; it is a predictable chemical reaction where the solvent or buffer attacks the C2 or C3 position of the quinone ring.
Module 1: Solvent Selection & Preparation
Objective: Minimize solvolysis and redox-induced degradation.
The "DMSO Trap"
While DMSO is the standard vehicle for biological assays, it is hazardous for 5-NND storage. DMSO is hygroscopic; absorbed water acts as a nucleophile, leading to hydrolysis. Furthermore, commercial DMSO often contains trace amounts of dimethyl sulfide (DMS) and oxidants, which can initiate redox cycling.
Recommended Solvent Systems
| Solvent | Suitability | Stability Rating | Technical Notes |
| Anhydrous Acetonitrile (MeCN) | High | ★★★★★ | Preferred Stock Solvent. Aprotic and non-nucleophilic. Resists hydrolysis. |
| Dichloromethane (DCM) | High | ★★★★★ | Excellent for chemical synthesis stocks. High solubility, low reactivity. |
| DMSO (Anhydrous) | Medium | ★★★ | Use only for immediate biological dilution. Do not store. Freeze-thaw cycles introduce water. |
| Ethanol / Methanol | Low | ★ | Avoid. Protic solvents facilitate nucleophilic attack (alkoxylation) at C2/C3. |
| Water / PBS | Critical | ☠️ | Insoluble. Rapid hydrolysis in basic pH. Use only as final dilute medium (<1%). |
Protocol: Optimized Stock Preparation
-
Weighing: Weigh 5-NND solid into an amber glass vial (protect from light).
-
Solvent Addition: Add Anhydrous Acetonitrile (Grade ≥99.9%, water <0.005%) to achieve a 10–50 mM stock concentration.
-
Dissolution: Vortex briefly (10-15s). Do not sonicate for >1 min (heat degrades the nitro group).
-
Storage: If immediate use is impossible, purge headspace with Argon/Nitrogen, seal with parafilm, and store at -20°C. Max shelf life in solution: 48 hours.
Module 2: pH & Buffer Compatibility
Objective: Prevent Michael Addition and base-catalyzed polymerization.
The electrophilic nature of 5-NND makes it incompatible with basic buffers. At pH > 7.5, hydroxide ions (
The Degradation Mechanism (Michael Addition)
The following diagram illustrates why basic conditions destroy 5-NND. The nitro group withdraws electron density, activating the C2/C3 double bond for attack.
Caption: Nucleophilic attack pathway. The electron-deficient ring is attacked by bases, leading to irreversible structural alteration.
Buffer Recommendations
-
Safe Zone: pH 5.0 – 7.0.
-
Preferred Buffers: Phosphate (PBS) at pH 6.5, Acetate buffers.
-
Forbidden Buffers: TRIS (contains primary amines which attack the quinone), Glycine, Carbonate buffers (high pH).
Module 3: Environmental Control (Light & Redox)
Objective: Mitigate radical formation.
Quinones are photosensitizers. Upon exposure to UV/Blue light, 5-NND can enter an excited triplet state, extracting hydrogen from solvents or reacting with oxygen to form Reactive Oxygen Species (ROS), leading to self-destruction.
Workflow: Handling & Storage[1][2]
Caption: Optimal handling workflow to minimize light and oxygen exposure.
Troubleshooting Guide & FAQs
Q1: My solution turned from yellow to deep red/purple immediately after adding it to cell culture media. Is this normal?
-
Diagnosis: No. This indicates rapid degradation.[1]
-
Root Cause: Your media likely contains TRIS, high concentrations of amino acids (nucleophiles), or is too basic (pH > 7.4).
-
Solution: Acidify the stock slightly or switch to a phosphate-based buffer system. Ensure the final concentration of DMSO/Acetonitrile is <0.5% to prevent solvent effects, but the color change is almost certainly chemical modification of the quinone.
Q2: I see a precipitate when diluting my DMSO stock into water.
-
Diagnosis: Solubility crash.
-
Root Cause: 5-NND is highly hydrophobic. Rapid addition to water causes it to crash out before mixing.
-
Solution:
-
Use a "step-down" dilution: Dilute 50 mM stock to 5 mM in intermediate solvent (e.g., Ethanol, if used immediately), then to final aqueous buffer.
-
Vortex the aqueous buffer while adding the stock dropwise.
-
Add a surfactant (e.g., 0.01% Pluronic F-127) to the aqueous phase before adding the compound.
-
Q3: Can I use TCEP or DTT to prevent oxidation?
-
Diagnosis: ABSOLUTELY NOT.
-
Reasoning: DTT and TCEP are strong reducing agents and nucleophiles. They will instantaneously reduce the quinone to hydroquinone (altering its activity) or attack the ring via Michael addition.
-
Alternative: 5-NND is an oxidant.[2][3] Do not add reducing agents unless you specifically intend to study the reduced hydroquinone form.
Q4: How do I verify if my compound has degraded?
-
Protocol: Scan 200–500 nm.
-
Intact: Distinct peak around 250-270 nm (benzenoid) and ~340 nm (quinoid).
-
Degraded: Loss of the 340 nm peak; appearance of broad absorbance >400 nm (red shift).
-
References
-
BenchChem. (2025).[4] In-depth Technical Guide on the Solubility and Stability of 1-Phenyl-4-nitronaphthalene in Organic Solvents. (Extrapolated data on nitro-naphthoquinone solubility and thermal degradation). Link
-
PubChem. (2025).[6] 5-Nitronaphthalene-1,4-dione Compound Summary. National Center for Biotechnology Information. (Physical properties and computed descriptors). Link
-
López, L. I., et al. (2011).[5] Naphthoquinones: More than natural pigments.[7] Rev. Mex. Cienc. Farm. (Mechanisms of quinone photoreactivity and nucleophilic attack). Link
-
Organic Syntheses. (1941). 1,4-Dinitronaphthalene and nitro-quinone derivatives.[2][3][6][8] Org.[4][5] Synth. Coll. Vol. 1. (Synthetic stability and handling of nitro-naphthalene precursors). Link
-
Abdassalam, et al. (2022). Synthesis of New Regioisomers of 5-Nitro-1,4-Naphthoquinone. Acta Chim.[2] Slov. (Detailed reactivity of 5-nitro-1,4-naphthoquinone with nucleophiles). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. US4880571A - Process for the preparation of 5-nitro-1,4-naphthoquinone - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 5-Nitronaphthalene-1,4-dione | C10H5NO4 | CID 12336402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [2+2]-Photocycloadditions of 1,4-Naphthoquinone Under Batch and Continuous-Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
strategies to control side reactions during nucleophilic substitution on 5-nitro-1,4-naphthoquinone
The following technical guide addresses the control of side reactions during nucleophilic substitution on 5-nitro-1,4-naphthoquinone .
Subject: Strategies for Controlling Side Reactions & Optimizing Regioselectivity Substrate: 5-Nitro-1,4-naphthoquinone (5-NO₂-1,4-NQ) Reaction Type: Nucleophilic Michael Addition / Oxidative Amination
Core Reaction Logic & Mechanism
Before troubleshooting, it is critical to understand that the reaction of nucleophiles (amines, thiols) with 5-nitro-1,4-naphthoquinone is not a simple substitution (SN2) but typically follows an Addition-Oxidation pathway (Michael addition followed by re-oxidation).
-
The Driver: The 5-nitro group is a strong Electron-Withdrawing Group (EWG). It significantly lowers the LUMO energy of the quinone ring, making it a "super-electrophile" compared to unsubstituted naphthoquinone.
-
The Trap: This enhanced reactivity often leads to bis-addition (reaction at both C2 and C3) or redox cycling (trapping the product as a hydroquinone).
Reaction Pathway Diagram
The following diagram illustrates the competing pathways: the desired Mono-Addition vs. the undesired Bis-Addition and Hydroquinone Trapping.
Caption: Pathway showing the critical oxidation step required to restore the quinone structure. Failure to oxidize results in the "Hydroquinone Trap."
Troubleshooting Guides & FAQs
Module A: Controlling Regioselectivity (C2 vs. C3)
User Question: "I am observing a mixture of two isomers. How do I direct the nucleophile to a specific position (C2 or C3)?"
Technical Insight: The 5-nitro group exerts a long-range inductive and field effect. Unlike 5-hydroxy-1,4-naphthoquinone (Juglone), which directs via hydrogen bonding, the 5-nitro group directs primarily through electronics.
-
C3 Position: Closer to the nitro group (peri-position). Often more electron-deficient due to inductive withdrawal, but sterically more crowded.
-
C2 Position: Sterically more accessible.
Troubleshooting Steps:
| Variable | Recommendation | Causality |
|---|---|---|
| Solvent Polarity | Use non-polar solvents (Benzene, Toluene) for C2 preference. | Polar solvents stabilize the transition state for the more sterically hindered C3 attack via solvation shells. |
| Lewis Acid | Add CeCl₃[1]·7H₂O or FeCl₃ .[1] | Lewis acids coordinate to the carbonyl oxygens. The coordination is often stronger at C1 (peri to nitro), activating C2 for nucleophilic attack. |
| Precursor Switch | Switch to 2,3-dichloro-5-nitro-1,4-NQ. | High Authority Strategy: Direct addition to the hydrogenated quinone is difficult to control. Displacing a chloride (SNAr-like mechanism) from the dichloro-derivative allows for much higher regiocontrol based on the nucleophile's hardness/softness. |
Module B: Preventing Bis-Substitution
User Question: "I am getting a significant amount of disubstituted product (2,3-bis-amino), even with 1 equivalent of amine."
Technical Insight: The 5-nitro group makes the initial mono-substituted product still highly electron-deficient. The product is often a better electrophile than the starting material if the nucleophile is small (e.g., thiols, primary amines).
Protocol for Mono-Selectivity:
-
Inverse Addition: Do not add the quinone to the amine. Dissolve the quinone (electrophile) and add the amine (nucleophile) dropwise over 30–60 minutes.
-
Temperature Control: Lower the reaction temperature to 0°C or -10°C . The activation energy for the second addition is typically higher; low temperature kinetically traps the mono-product.
-
Stoichiometry: Use a slight deficit of nucleophile (0.95 eq). It is easier to separate unreacted starting material than the bis-product.
Module C: Solving Low Yields (The Redox Issue)
User Question: "My TLC shows the starting material is gone, but I isolate a low yield of a dark, tarry solid. What happened?"
Technical Insight: You likely fell into the Hydroquinone Trap . The intermediate formed after nucleophilic attack is a hydroquinone (reduced form). If this is not oxidized back to the quinone, it remains unstable, air-sensitive, and polymerizes during workup.
Corrective Action:
-
Aerobic Conditions: Do not run this reaction under nitrogen unless strictly necessary. Open the flask to air.
-
Active Oxidant: If air is insufficient (slow reaction), add a mild oxidant to drive the equilibrium:
-
Ag₂O (Silver Oxide): 1.0–1.5 eq. Promotes re-oxidation immediately upon adduct formation.
-
NaIO₄ (Sodium Periodate): For aqueous/organic biphasic mixtures.
-
Experimental Protocol: Optimized Mono-Amination
Validates "Trustworthiness" by providing a self-consistent, reproducible method.
Objective: Synthesis of 2-amino-5-nitro-1,4-naphthoquinone (preventing bis-addition).
-
Preparation:
-
Dissolve 5-nitro-1,4-naphthoquinone (1.0 mmol) in Ethanol (10 mL) .
-
Optional: Add CeCl₃·7H₂O (0.1 mmol) as a Lewis acid catalyst to improve regioselectivity.
-
Cool the solution to 0°C in an ice bath.
-
-
Nucleophile Addition (Critical Step):
-
Dissolve the Amine (0.95 mmol) in Ethanol (2 mL) .
-
Add the amine solution dropwise over 20 minutes using a syringe pump or addition funnel. Rapid addition promotes bis-substitution.
-
-
Reaction & Oxidation:
-
Stir at 0°C for 2 hours.
-
Monitor by TLC.[2] If the intermediate hydroquinone (often a different color spot that turns to product color upon standing) is visible, bubble air through the solution or add Ag₂O (1.0 mmol) .
-
-
Workup:
-
Evaporate solvent under reduced pressure.[3]
-
Purify via column chromatography (Silica gel). Note: 5-nitro derivatives are often sensitive to basic alumina.
-
References & Authority
-
Regioselectivity & Lewis Acid Catalysis:
-
Bis-Addition Mechanisms:
-
Hammam, A. E., et al. "Reductive Acetylation of Some Naphthoquinones."[6] Chemical Papers. Describes the reaction of 5-nitro-1,4-naphthoquinone with thiols leading to 2,3-bis-substituted products, confirming the high electrophilicity of the substrate.
-
-
General Nucleophilic Substitution on Quinones:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3941815A - Process for the preparation of 5-nitro-1,4-naphthoquinone - Google Patents [patents.google.com]
- 4. Synthesis of New Regioisomers of 5-Nitro-1,4-Naphthoquinone, Evaluation of Antioxidant and Catalase Inhibition Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chempap.org [chempap.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up of 5-Nitro-1,4-Naphthoquinone Production
Welcome to the technical support center for the synthesis and scale-up of 5-nitro-1,4-naphthoquinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this important synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide troubleshooting advice, and answer frequently asked questions, grounding our recommendations in established chemical principles and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for 5-nitro-1,4-naphthoquinone?
A1: The most common and industrially viable method for producing 5-nitro-1,4-naphthoquinone is through the direct nitration of 1,4-naphthoquinone using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[1][2] An alternative, though less common, route involves the oxidation of 1-nitronaphthalene.[3][4] The direct nitration of 1,4-naphthoquinone is generally preferred due to its efficiency and the availability of the starting material.[1]
Q2: What are the critical safety considerations when scaling up the nitration of 1,4-naphthoquinone?
A2: Scaling up any nitration reaction requires stringent safety protocols due to the highly exothermic nature of the reaction and the corrosive and reactive properties of the reagents. Key considerations include:
-
Thermal Runaway: Nitration reactions are highly exothermic and can lead to a rapid increase in temperature and pressure if not properly controlled, potentially causing explosions.[5][6][7] It is crucial to have robust cooling systems and to monitor the reaction temperature closely.[8]
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive.[6] All equipment must be constructed from acid-resistant materials.
-
Toxicity: Nitric acid fumes and nitrogen oxides (NOx) produced during the reaction are toxic upon inhalation.[6] The process must be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) is mandatory.[9]
-
Emergency Preparedness: A detailed emergency response plan should be in place to handle potential spills, runaway reactions, and other incidents.[6] This includes having accessible emergency eyewash and shower stations, as well as spill containment kits.
Q3: What are the expected side products and impurities in this synthesis?
A3: The primary impurity of concern is the formation of other nitro-isomers of 1,4-naphthoquinone. While the 5-nitro isomer is the desired product, small amounts of other isomers can be formed. Additionally, over-nitration to di-nitro products can occur if the reaction conditions are not carefully controlled. Incomplete nitration will result in residual 1,4-naphthoquinone in the final product. During work-up, acidic impurities from the nitrating mixture may also be present if not adequately neutralized and washed.[9]
Q4: What are the typical storage and handling recommendations for 5-nitro-1,4-naphthoquinone?
A4: 5-Nitro-1,4-naphthoquinone should be stored in a cool, dry, and well-ventilated area away from incompatible materials.[10] It is important to keep containers tightly sealed.[10][11] When handling the solid, avoid creating dust, as it can be a respiratory irritant.[10] Standard PPE, including gloves, safety glasses, and a lab coat, should be worn.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of 5-nitro-1,4-naphthoquinone.
Issue 1: Low Yield of 5-Nitro-1,4-Naphthoquinone
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incomplete Reaction | Increase reaction time or temperature cautiously. Monitor reaction progress using techniques like TLC or HPLC. | Nitration is a kinetically controlled process. Insufficient time or energy may lead to incomplete conversion of the starting material. |
| Suboptimal Nitrating Agent Concentration | Ensure the correct ratio of nitric acid to sulfuric acid is used. The "dehydrating value" of the sulfuric acid is critical for promoting the formation of the nitronium ion (NO2+), the active electrophile.[1] | Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the highly electrophilic nitronium ion, which is necessary for the aromatic nitration to proceed efficiently. |
| Side Reactions | Maintain the recommended reaction temperature. Overheating can lead to the formation of undesired isomers and decomposition products.[1] | Higher temperatures can provide the activation energy for alternative reaction pathways, leading to a decrease in selectivity for the desired 5-nitro isomer. |
| Loss of Product During Work-up | Optimize the precipitation and filtration steps. Ensure the reaction mixture is added to a sufficient volume of water to induce complete precipitation.[1][9] Wash the collected solid with cold water to minimize dissolution. | 5-nitro-1,4-naphthoquinone has limited solubility in cold water, but solubility increases with temperature. Inefficient precipitation or washing with warm solvents can lead to significant product loss. |
Issue 2: Poor Product Purity (Presence of Isomers or Starting Material)
| Potential Cause | Recommended Solution | Scientific Rationale |
| Formation of Unwanted Isomers | Strictly control the reaction temperature and the rate of addition of the nitrating agent. A lower temperature generally favors the formation of the 5-nitro isomer.[1] | The regioselectivity of electrophilic aromatic substitution is influenced by both electronic and steric factors, which are temperature-dependent. |
| Residual Starting Material | Ensure a slight excess of the nitrating agent is used and that the reaction is allowed to proceed to completion. | According to Le Chatelier's principle, a slight excess of one reactant can drive the equilibrium towards the products, ensuring a more complete conversion of the limiting reactant (1,4-naphthoquinone). |
| Ineffective Purification | Recrystallization from a suitable solvent, such as methanol, is an effective method for purifying the crude product.[1] Column chromatography can also be employed for higher purity requirements. | The solubility of 5-nitro-1,4-naphthoquinone and its impurities will differ in a given solvent system, allowing for their separation through recrystallization or chromatography. |
Issue 3: Difficulty in Controlling Reaction Exotherm on a Larger Scale
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inadequate Heat Removal | Utilize a reactor with a high surface-area-to-volume ratio and an efficient cooling jacket. Ensure good agitation to promote heat transfer.[7] | As the scale of the reaction increases, the volume increases cubically while the surface area for heat exchange increases squarely, making heat removal more challenging. Efficient mixing and a larger heat exchange surface are crucial to dissipate the heat generated by the exothermic reaction. |
| Addition Rate of Reagents is Too Fast | Add the nitrating agent to the solution of 1,4-naphthoquinone in sulfuric acid slowly and in a controlled manner.[8] | A slow addition rate allows the cooling system to keep pace with the heat being generated, preventing a dangerous accumulation of unreacted reagents and a subsequent runaway reaction. |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of 5-Nitro-1,4-Naphthoquinone
This protocol is adapted from established procedures for the direct nitration of 1,4-naphthoquinone.[1][2]
Methodology:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice-salt bath to 0-5 °C.
-
Slowly add 1,4-naphthoquinone to the cooled sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel.
-
Add the nitrating mixture dropwise to the 1,4-naphthoquinone solution over 1-2 hours, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, continue stirring at this temperature for an additional 2-3 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a stirred slurry of crushed ice and water.[9]
-
A yellow precipitate of 5-nitro-1,4-naphthoquinone will form.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.[9]
-
Dry the product under vacuum.
-
For further purification, recrystallize the crude product from methanol.[1]
Protocol 2: Analytical Characterization
To ensure the identity and purity of the synthesized 5-nitro-1,4-naphthoquinone, the following analytical methods are recommended:
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (around 167 °C after recrystallization from methanol).[1]
-
Spectroscopy:
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify any impurities.[12]
-
Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis and purification of 5-nitro-1,4-naphthoquinone.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Publications. (2021). [Link]
- Process for the preparation of 5-nitro-1,4-naphthoquinone.
- Process for the preparation of 5-nitro-1,4-naphthoquinone.
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ResearchGate. (2021). [Link]
-
Nitration reaction safety. YouTube. (2024). [Link]
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ACS Publications. (2020). [Link]
-
Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Derivatives. MDPI. (2023). [Link]
- Process for the preparation of 5-nitro-1,4-naphthoquinones.
-
1,4-Naphthoquinone. Wikipedia. [Link]
-
Synthesis of 5-nitro-1,4-naphthoquinone. PrepChem.com. [Link]
-
Synthesis of New Regioisomers of 5-Nitro-1,4-Naphthoquinone, Evaluation of Antioxidant and Catalase Inhibition Activities. PubMed. (2022). [Link]
-
Synthesis of New Regioisomers of 5-Nitro-1,4-Naphthoquinone, Evaluation of Antioxidant and Catalase Inhibition Activities. ResearchGate. (2022). [Link]
-
Analytical methods. Agency for Toxic Substances and Disease Registry. [Link]
-
Process for the preparation of 5-nitro-1,4-naphthoquinones. Infoscience. (1987). [Link]
-
The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. MDPI. (2023). [Link]
-
1,4-naphthoquinone. Organic Syntheses Procedure. [Link]
-
5-Hydroxy-8-nitro-1,4-naphthoquinone. ResearchGate. (2008). [Link]
Sources
- 1. US3941815A - Process for the preparation of 5-nitro-1,4-naphthoquinone - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. US4880571A - Process for the preparation of 5-nitro-1,4-naphthoquinone - Google Patents [patents.google.com]
- 4. Process for the preparation of 5-nitro-1,4-naphthoquinones [infoscience.epfl.ch]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
safe handling and storage procedures for 5-Nitronaphthalene-1,4-dione
A Guide to Safe Handling, Storage, and Experimental Best Practices
Welcome to the technical support center for 5-Nitronaphthalene-1,4-dione. This guide is intended for researchers, scientists, and drug development professionals who are working with this compound. As a specialized chemical, it is imperative to have a thorough understanding of its properties and the necessary precautions for its handling and storage to ensure laboratory safety and experimental integrity.
Due to a lack of specific safety and toxicological data for 5-Nitronaphthalene-1,4-dione, the guidance provided herein is extrapolated from data on structurally related compounds, namely 1-nitronaphthalene and 1,4-naphthoquinone. It is crucial to handle this compound with the utmost care and to treat it as potentially hazardous.
Section 1: Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a compound is the foundation of its safe handling. The table below summarizes the known identifiers for 5-Nitronaphthalene-1,4-dione and key properties of its structural parents.
| Property | 5-Nitronaphthalene-1,4-dione | 1-Nitronaphthalene (Analogue) | 1,4-Naphthoquinone (Analogue) |
| Molecular Formula | C₁₀H₅NO₄ | C₁₀H₇NO₂ | C₁₀H₆O₂ |
| CAS Number | 17788-47-5 | 86-57-7 | 130-15-4 |
| Appearance | Not specified (likely a solid) | Pale yellow solid | Yellow solid |
| Hazards | Not fully characterized. Assumed to be an irritant and potentially toxic. | Flammable solid, harmful if swallowed, toxic to aquatic life.[1] | Toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, fatal if inhaled, may cause respiratory irritation, very toxic to aquatic life.[2] |
Section 2: Hazard Identification and Risk Assessment
Given the presence of both a nitro group and a quinone moiety, 5-Nitronaphthalene-1,4-dione should be treated as a hazardous substance. The primary hazards are likely to be skin and eye irritation, potential toxicity upon ingestion or inhalation, and the possibility of allergic reactions.
A thorough risk assessment should be conducted before any experiment involving this compound. The following workflow diagram illustrates the key steps in this process.
Caption: Risk assessment workflow for handling 5-Nitronaphthalene-1,4-dione.
Section 3: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling and storage of 5-Nitronaphthalene-1,4-dione.
Q1: What are the primary health hazards associated with 5-Nitronaphthalene-1,4-dione?
While specific toxicological data is unavailable, based on its structural components, you should assume it may cause skin, eye, and respiratory tract irritation.[3][4] Ingestion may lead to irritation of the digestive tract.[3][4] Some quinone derivatives are known to be skin sensitizers, so repeated contact should be avoided.[5]
Q2: What personal protective equipment (PPE) is required when handling this compound?
At a minimum, the following PPE should be worn:
-
Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[3] Given the lack of specific data, nitrile gloves are a reasonable choice, but it is advisable to double-glove.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[3]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[3]
Q3: What are the proper storage conditions for 5-Nitronaphthalene-1,4-dione?
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] It should be stored away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[6]
Q4: What should I do in case of a spill?
For small spills, first, ensure the area is well-ventilated and all ignition sources are removed. Wearing appropriate PPE, dampen the spilled solid with an inert solvent like acetone to prevent dust formation and carefully sweep it into a suitable container for disposal.[7] The spill area should then be cleaned with a solvent-moistened cloth, followed by soap and water.[7]
Q5: How should I dispose of waste containing 5-Nitronaphthalene-1,4-dione?
All waste containing this compound should be treated as hazardous and disposed of in accordance with federal, state, and local regulations. Do not dispose of it down the drain.
Section 4: Troubleshooting Experimental Issues
Unforeseen experimental outcomes can often be traced back to the handling and storage of reagents. This section provides troubleshooting for common issues.
Problem 1: Inconsistent experimental results or reaction failure.
-
Potential Cause: Degradation of the compound due to improper storage.
-
Explanation: Exposure to light, moisture, or incompatible substances can lead to the degradation of reactive compounds.
-
Solution: Ensure the compound is stored in a tightly sealed, opaque container in a cool, dry environment. Consider storing it under an inert atmosphere (e.g., argon or nitrogen) if it is particularly sensitive.
-
Problem 2: Appearance of unexpected side products in a reaction.
-
Potential Cause: Contamination of the starting material.
-
Explanation: Cross-contamination can occur if proper handling procedures are not followed.
-
Solution: Always use clean spatulas and glassware. Avoid returning unused compound to the original container. It is good practice to perform a purity check (e.g., by TLC or HPLC) on the starting material before use.
-
Problem 3: Difficulty in dissolving the compound.
-
Potential Cause: Use of an inappropriate solvent.
-
Explanation: The solubility of a compound is highly dependent on the solvent used.
-
Solution: While specific solubility data is not available, based on its structure, polar aprotic solvents such as DMSO, DMF, or acetonitrile may be suitable. Always perform a small-scale solubility test before preparing a stock solution.
-
Section 5: Emergency Procedures
In the event of an emergency, follow these procedures and always seek medical attention.
Caption: Emergency procedures for exposure to 5-Nitronaphthalene-1,4-dione.
Section 6: Experimental Protocols
Protocol for Weighing and Preparing a Stock Solution
-
Preparation: Before handling the compound, ensure you are in a well-ventilated area, preferably a chemical fume hood, and are wearing the appropriate PPE.
-
Weighing: Use a clean, dry spatula to transfer the desired amount of 5-Nitronaphthalene-1,4-dione to a tared weigh boat on an analytical balance. Minimize the generation of dust.[3]
-
Transfer: Carefully transfer the weighed solid into a suitable flask.
-
Dissolution: Add the desired solvent to the flask in small portions, swirling gently to dissolve the compound. Sonication may be used to aid dissolution if necessary.
-
Storage of Solution: Store the resulting solution in a tightly sealed container, protected from light, and at the appropriate temperature as determined by the stability of the compound in that solvent.
References
-
Material Safety Data Sheet - 1-Nitronaphthalene, 99%. Cole-Parmer. [Link]
-
Material Safety Data Sheet 1-Nitronaphthalene, 99% MSDS# 93640 Section 1 - T3DB. [Link]
-
Material Safety Data Sheet - 2-Methyl-1-Nitronaphthalene, 99%. Cole-Parmer. [Link]
-
Benzodioxin-Annulated Naphthalimides as Potent DNA Replication Stress Inducers with Dual p53-Dependent and Independent Antitumor Activity - MDPI. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. 1,5-DINITRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
resolving issues with product isolation and crystallization of 5-Nitronaphthalene-1,4-dione
Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket Subject: Troubleshooting product isolation, "oiling out," and isomer separation for 5-nitro-1,4-naphthoquinone.
Executive Summary
5-Nitronaphthalene-1,4-dione (5-nitro-1,4-naphthoquinone) is a critical intermediate for anthracycline antibiotics and bioreductive alkylating agents. Its isolation is frequently complicated by three factors:
-
Redox Instability: The quinone moiety is sensitive to basic conditions and light.
-
The "Oiling Out" Phenomenon: High lattice energy vs. low melting point of solvated impurities leads to phase separation as an oil rather than a crystal during aqueous quenching.
-
Regioisomerism: Separation from the 6-nitro isomer (if synthesized via nitration) or unreacted 1-nitronaphthalene (if via oxidation).
This guide provides self-validating protocols to resolve these bottlenecks.
Module 1: The "Oiling Out" During Quench
User Issue: "Upon pouring my acidic reaction mixture into ice water, the product separates as a sticky brown tar/oil instead of a yellow precipitate. It hardens into a brick that traps impurities."
Root Cause Analysis
This is a thermodynamic failure. The reaction mixture (usually in
Troubleshooting Protocol
| Step | Action | Scientific Rationale |
| 1 | Reverse Addition | Do not pour water into the acid. Pour the acid mixture slowly into a vigorously stirred slurry of crushed ice/water. |
| 2 | Temperature Lock | Maintain internal temperature |
| 3 | Seeding | Add seed crystals of pure 5-nitro-1,4-naphthoquinone (0.1 wt%) to the aqueous phase before addition. This provides a template for heterogeneous nucleation, bypassing the oil phase. |
| 4 | The "Toluene Rescue" | If oiling occurs, do not filter. Add Toluene (or Chlorobenzene) directly to the aqueous quench. Extract the oil into the organic phase, wash with brine, and proceed to controlled crystallization (See Module 2). |
Module 2: Crystallization & Purification
User Issue: "I have a crude solid, but recrystallization yields poor recovery or fails to remove the 6-nitro isomer."
Solvent System Data
| Solvent System | Role | Solubility Profile | Application |
| Glacial Acetic Acid | Primary Recrystallization | High solubility at boil; low at RT. | Gold Standard for removing dinitro impurities. |
| Toluene | Extraction/Crystallization | Moderate solubility.[1] | Best for scale-up and removing tarry residues. |
| Ethanol/Water (9:1) | Polishing | High solubility hot. | Good for final polish; poor for removing isomers. |
| Methanol | Washing | Low solubility.[1] | Use cold to wash filter cakes; removes surface oils. |
Standardized Recrystallization Protocol
Reference Standard: US Patent 4,880,571 [1]
-
Dissolution: Suspend crude solid in Glacial Acetic Acid (10 mL per gram of crude). Heat to boiling (
).-
Checkpoint: If black insolubles remain, filter hot through a heated funnel (glass frit, no paper). These are polymerized degradation products.
-
-
Cooling Ramp: Allow the solution to cool slowly to room temperature (approx.
per hour). Do not crash cool. -
Nucleation: If no crystals form at
, scratch the glass or add a seed crystal. -
Filtration: Filter the yellow needles.
-
Wash: Wash with cold Methanol (
) to remove the mother liquor containing the 6-nitro isomer. -
Drying: Vacuum dry at
. Warning: High heat ( ) can cause sublimation or decomposition.
Module 3: Chromatography & Stability
User Issue: "My compound decomposes on the column, turning from yellow to black."
Mechanism of Failure
Quinones are Michael acceptors and are sensitive to nucleophilic attack. Standard Silica Gel is slightly acidic (safe), but Basic Alumina or silica with retained amine impurities will catalyze the decomposition (polymerization) of the quinone.
Corrective Actions
-
Stationary Phase: Use Acid-Washed Silica Gel or Neutral Alumina (Activity Grade II-III).
-
Mobile Phase: Avoid amine modifiers (e.g., Triethylamine). Use Dichloromethane/Hexane or Toluene/Ethyl Acetate .
-
Speed: Quinones are photosensitive. Wrap the column in foil and minimize residence time.
Diagnostic Workflows (Visualized)
Figure 1: Isolation Troubleshooting Logic
Use this flow to determine the correct isolation path based on your current state.
Caption: Decision matrix for handling phase separation issues during the aqueous quench of nitronaphthoquinone.
Figure 2: Purification & Isomer Removal
Use this flow to remove the 6-nitro isomer and degradation products.
Caption: Recrystallization workflow targeting the removal of regioisomers and polymerized impurities.
Frequently Asked Questions (FAQ)
Q1: Why is the melting point of my product lower (150-155°C) than the literature value (164-165°C)? A: This indicates contamination, likely with the 6-nitro isomer or trace 1,5-dinitronaphthalene . These impurities form a eutectic mixture that depresses the melting point. Perform the Glacial Acetic Acid recrystallization (Module 2) to resolve this.
Q2: Can I use Ethanol instead of Acetic Acid? A: Yes, but Ethanol is less effective at solubilizing the dinitro impurities. If using Ethanol, you may need two rounds of recrystallization. Ensure the Ethanol is anhydrous; water content promotes oiling.
Q3: Is the compound light sensitive? A: Yes. Naphthoquinones can undergo photochemical dimerization or reduction. Store the pure solid in amber vials under argon/nitrogen.
Q4: I am scaling up to 100g. Is the ice-quench safe? A: At >50g scale, the "Pour into Ice" method is risky due to heat management. Switch to the Toluene Extraction Method (See Figure 1). Extracting the reaction mixture directly into Toluene allows for better heat control and avoids the formation of the "hard brick" precipitate [1].
References
-
Process for the preparation of 5-nitro-1,4-naphthoquinone. U.S. Patent 4,880,571. (1989). Describes the Toluene extraction and crystallization method to avoid oiling out.
-
Synthesis of 5-nitro-1,4-naphthoquinone. PrepChem. Detailed laboratory scale synthesis via nitration of 1,4-naphthoquinone.
-
1-Nitronaphthalene. PubChem Compound Summary. Physical properties and solubility data for the precursor and related nitro-naphthalenes.
-
Nitration of Naphthalene and Isolation of Isomers. Journal of the Chemical Society. (Historical context on isomer separation).
Sources
Validation & Comparative
Comparative Validation Guide: Quantification of 5-Nitronaphthalene-1,4-dione (5-NNQ)
Executive Summary
5-Nitronaphthalene-1,4-dione (5-NNQ) is a critical intermediate in the synthesis of anthraquinones, dyes, and emerging antineoplastic agents. Its quantification presents distinct challenges: potential thermal instability, photosensitivity common to quinones, and the necessity to resolve it from regioisomers (e.g., 6-nitro-1,4-naphthoquinone) and starting materials (1-nitronaphthalene).
This guide compares two validated analytical approaches:
-
HPLC-UV/DAD: The robust workhorse for Quality Control (QC) and high-concentration formulation analysis.
-
UHPLC-MS/MS: The gold standard for trace analysis in biological matrices (PK studies) and genotoxic impurity profiling.
Part 1: The Analytical Landscape
The Molecule & The Challenge
-
CAS: 17788-47-5
-
Molecular Weight: 203.15 g/mol
-
Key Properties: Lipophilic (LogP ~1.8), electron-deficient ring system (susceptible to nucleophilic attack), and photosensitive.
Method Selection Matrix
The choice of method depends strictly on the Limit of Quantitation (LOQ) required and the matrix complexity.
Figure 1: Decision matrix for selecting the appropriate analytical platform based on sensitivity needs and matrix interference.
Part 2: Comparative Methodologies
Method A: HPLC-UV (Quality Control Standard)
Best for: Purity assay, stability testing, and formulation analysis. Mechanism: Reversed-phase separation with UV detection at the quinone absorption maximum.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm). Note: Phenyl-Hexyl columns may offer superior selectivity for nitro-regioisomers due to pi-pi interactions.
-
Mobile Phase: Isocratic 60:40 Methanol:Water (0.1% Formic Acid).
-
Detection: DAD/UV at 254 nm (aromatic ring) and 330 nm (quinone n-π* transition).
-
Flow Rate: 1.0 mL/mL.
Method B: UHPLC-MS/MS (Bioanalytical Standard)
Best for: Pharmacokinetics (PK), trace impurity analysis, and complex biological matrices. Mechanism: Electrospray Ionization (ESI) in Negative Mode. Nitro groups and quinones have high electron affinity, making ESI(-) significantly more sensitive than ESI(+).
-
Column: UHPLC C18 (e.g., Waters ACQUITY BEH, 50mm x 2.1mm, 1.7µm).
-
Mobile Phase: Gradient elution using Water (0.1% Ammonium Acetate) and Acetonitrile. Ammonium acetate is critical to support ionization in negative mode.
-
MS Transitions (MRM):
-
Precursor: 203.0 [M-H]⁻
-
Quantifier: 173.0 [Loss of NO]⁻ or 157.0 [Loss of NO₂]⁻
-
Qualifier: 145.0 [Ring fragmentation]
-
Head-to-Head Performance Data
| Parameter | Method A: HPLC-UV | Method B: UHPLC-MS/MS |
| Linearity Range | 1.0 – 100 µg/mL | 1.0 – 1000 ng/mL |
| LOD (Limit of Detection) | ~0.2 µg/mL | ~0.1 ng/mL |
| Specificity | Moderate (Relies on RT) | High (Mass + RT) |
| Run Time | 10-15 minutes | 3-5 minutes |
| Cost per Sample | Low ($) | High ( |
| Matrix Effects | Low impact | High (Requires Matrix Factor eval) |
Part 3: Validation Protocol (ICH Q2(R2) Aligned)
As a Senior Scientist, I emphasize that validation is not just a checklist; it is a stress test. The following protocol ensures the method is "fit for purpose."
Specificity (Stress Studies)
You must demonstrate that the method can quantify 5-NNQ in the presence of degradants.
-
Acid/Base Hydrolysis: Reflux 5-NNQ in 0.1N HCl and 0.1N NaOH for 4 hours.
-
Oxidation: Treat with 3% H₂O₂.
-
Photostability (Critical): Expose sample to 1.2 million lux hours (ICH Q1B). Note: Quinones often dimerize or reduce under light. Amber glassware is mandatory.
-
Acceptance Criteria: Peak purity index > 0.999 (DAD) or no interfering masses at retention time (MS).
Linearity & Range
-
Protocol: Prepare 5 concentration levels.
-
HPLC-UV: 80%, 90%, 100%, 110%, 120% of target concentration.
-
LC-MS/MS: 1, 10, 50, 100, 500, 1000 ng/mL.
-
-
Acceptance:
.[5] Residuals plot must show random distribution (no heteroscedasticity).
Accuracy (Recovery)
-
Protocol: Spike blank matrix (or placebo) with 5-NNQ at three levels (Low, Medium, High).
-
Acceptance:
-
HPLC-UV: 98.0% – 102.0% recovery.
-
LC-MS/MS: 85.0% – 115.0% recovery (wider acceptance due to matrix complexity).
-
Sample Preparation Workflow (Self-Validating Step)
The extraction efficiency is the single biggest source of error in quinone analysis.
Figure 2: Optimized Protein Precipitation (PPT) workflow. Note: Liquid-Liquid Extraction (LLE) with Ethyl Acetate is an alternative if cleaner baselines are required.
Part 4: Senior Scientist’s Commentary
Causality & Troubleshooting
-
Peak Tailing: 5-NNQ contains carbonyl oxygens and a nitro group, which can interact with free silanols on the column.
-
Solution: Use an end-capped column (e.g., Zorbax Eclipse Plus) or increase ionic strength (Ammonium Acetate) to mask silanols.
-
-
Signal Suppression (LC-MS): If you see low recovery in plasma samples, it is likely phospholipid suppression.
-
Solution: Switch from simple Protein Precipitation (PPT) to Phospholipid Removal Plates (e.g., Ostro or HybridSPE).
-
-
Isomer Separation: The 6-nitro isomer is the most common impurity.
-
Validation Check: You must inject a mix of 5-nitro and 6-nitro standards during specificity testing. If they co-elute, adjust the mobile phase modifier (switch Methanol to Acetonitrile to alter selectivity).
-
Safety Note
Nitro-naphthoquinones are potential mutagens and skin sensitizers. All validation steps involving powder weighing must be performed in a Class II Biosafety Cabinet or a filtered fume hood.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[6] Link
-
Abdassalam, A., et al. (2022).[2][3] "Synthesis of New Regioisomers of 5-Nitro-1,4-Naphthoquinone, Evaluation of Antioxidant and Catalase Inhibition Activities." Acta Chimica Slovenica, 69, 455-464. (Provides synthesis and NMR characterization data for confirming identity). Link
-
O'Reilly, E., et al. (2016). "Validation of a Reversed-Phase HPLC Method for 1,10-phenanthroline-5,6-dione and Analysis of Its Impurities by HPLC-MS." Journal of Chromatographic Science. (Analogous method validation for quinone-dione systems). Link
-
Shelake, A., et al. (2024).[7] "HPLC Method Development and Validation." International Journal of Pharmaceutical Sciences. (General grounding for HPLC protocol structuring). Link
Sources
- 1. openaccess.gedik.edu.tr [openaccess.gedik.edu.tr]
- 2. Synthesis of New Regioisomers of 5-Nitro-1,4-Naphthoquinone, Evaluation of Antioxidant and Catalase Inhibition Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US3941815A - Process for the preparation of 5-nitro-1,4-naphthoquinone - Google Patents [patents.google.com]
- 5. Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mastercontrol.com [mastercontrol.com]
- 7. ijpsjournal.com [ijpsjournal.com]
evaluating the efficacy of different synthetic routes to 5-Nitronaphthalene-1,4-dione
Executive Summary
5-Nitronaphthalene-1,4-dione (also known as 5-nitro-1,4-naphthoquinone) is a critical intermediate in the synthesis of bioreductive anticancer agents, anthracycline antibiotics, and high-performance dyes.[1] Its synthesis is historically challenged by regioselectivity issues; the nitro group's electron-withdrawing nature deactivates the ring, making subsequent functionalization difficult, while direct nitration of the quinone often yields isomeric mixtures.
This guide evaluates three primary synthetic pathways, prioritizing regiocontrol, scalability, and purity.
| Feature | Route A: Oxidation of 1-Nitronaphthalene | Route B: Direct Nitration of 1,4-Naphthoquinone | Route C: Oxidation of 5-Nitro-1-tetralone |
| Primary Mechanism | Radical Cation Oxidation (Liquid Phase) | Electrophilic Aromatic Substitution (EAS) | Allylic/Benzylic Oxidation |
| Regioselectivity | High (Pre-installed nitro group) | Moderate (Yields 5- and 6-nitro mixture) | High (Structural constraint) |
| Typical Yield | 50–60% | 40–80% (Crude), <50% (Pure) | <10% (Overall from Tetralin) |
| Purity Profile | 90–95% (Direct crystallization) | Requires fractional crystallization | High purity, low yield |
| Scalability | High (Industrial Standard) | Moderate (Exothermic/Safety risks) | Low (Research Scale) |
| Key Reagents | Mn₂(SO₄)₃, Ce(IV), or Ag(II) | HNO₃ / H₂SO₄ (Mixed Acid) | CrO₃ / AcOH |
Detailed Technical Analysis
Route A: Oxidation of 1-Nitronaphthalene (The Industrial Standard)
This route is currently the most favored for scale-up because it bypasses the regioselectivity problem entirely. By starting with 1-nitronaphthalene, the nitro group is already in the correct position (which becomes position 5 upon quinone formation). The oxidation selectively targets the electron-rich unsubstituted ring.
-
Mechanism: The oxidant attacks the electron-rich aromatic ring (positions 5 and 8 of 1-nitronaphthalene), forming a radical cation intermediate that is hydrolyzed to the quinone.
-
Key Advantage: High regioselectivity.[2][3] The nitro group deactivates its own ring, forcing oxidation to occur on the other ring.
Experimental Protocol (Manganese(III) Sulfate Method)
-
Preparation: Charge a double-jacketed reactor with 1-nitronaphthalene (1.0 eq) dissolved in chlorobenzene or 1,2-dichlorobenzene . Heat to 70°C.
-
Oxidation: Slowly add a suspension of Manganese(III) sulfate (approx. 4-6 eq) in 45% sulfuric acid .
-
Reaction: Maintain temperature at 55–70°C. Monitor by HPLC for the disappearance of starting material.
-
Work-up:
-
Purification: Cool the toluene solution to 0–5°C. 5-Nitro-1,4-naphthoquinone crystallizes out.[1] Filter and vacuum dry.[1]
-
Yield: Expect 50–60% yield with >90% purity.
Route B: Direct Nitration of 1,4-Naphthoquinone (The Classical Approach)
Direct nitration is the traditional laboratory method but is plagued by the formation of the 6-nitro isomer. The reaction conditions must be strictly controlled to favor the 5-nitro isomer.
-
Mechanism: The quinone ring is deactivated; however, the carbonyl groups direct the incoming nitronium ion (
) to the meta-positions (5 and 8). -
Critical Parameter: The Dehydrating Value of Sulfuric Acid (D.V.S.) must be maintained
.[4] If water content rises (D.V.S. < 4), selectivity drops, and oxidative degradation occurs.
Experimental Protocol
-
Reagent Setup: Prepare a nitrating mixture of fuming HNO₃ (d=1.52) and concentrated H₂SO₄ .
-
Addition: Dissolve 1,4-naphthoquinone in H₂SO₄. Cool to 0–5°C.[1]
-
Nitration: Dropwise add the nitrating mixture, keeping the temperature below 20°C.
-
Quenching: Pour the reaction mixture onto crushed ice/water. The product precipitates as a yellow solid.
-
Purification (Crucial):
-
Filter the crude solid (mixture of 5-nitro and 6-nitro isomers).
-
Recrystallize from methanol or ethanol . The 5-nitro isomer is less soluble and crystallizes first.
-
Note: Repeated recrystallization is often required to remove the 6-nitro isomer completely.
-
Route C: Oxidation of 5-Nitro-1-tetralone (The Stepwise/Research Route)
This method involves the oxidation of a reduced naphthalene derivative (tetralone). While chemically elegant, it suffers from low yields due to the difficulty of oxidizing the benzylic positions without over-oxidation or ring cleavage.
-
Mechanism: Benzylic oxidation using Chromium(VI) species.
-
Utility: Primarily used when specific substitution patterns are required that are accessible via tetralone synthesis but not direct nitration.
Experimental Protocol
-
Dissolution: Dissolve 5-nitro-1-tetralone in glacial acetic acid .
-
Oxidation: Add Chromium trioxide (CrO₃) (dissolved in minimal water/acetic acid) dropwise at room temperature.
-
Heating: Heat the mixture to 70–80°C for 2 hours.
-
Isolation: Dilute with water and extract with chloroform. Wash with sodium bicarbonate.
-
Purification: Column chromatography is usually required to separate the quinone from unreacted tetralone and over-oxidized phthalic acid derivatives.
Visual Analysis
Figure 1: Comparative Reaction Pathways
The following diagram illustrates the three distinct chemical pathways to the target molecule.
Caption: Comparison of synthetic starting materials and oxidative/nitration transformations leading to 5-Nitronaphthalene-1,4-dione.
Figure 2: Industrial Workflow (Route A)
This workflow details the Mn(III) oxidation process, which offers the best balance of safety and throughput.
Caption: Step-by-step process flow for the Manganese(III) mediated oxidation of 1-nitronaphthalene.
References
- Process for the preparation of 5-nitro-1,4-naphthoquinone. US Patent 3941815A. Google Patents.
- Process for the preparation of 5-nitro-1,4-naphthoquinone. US Patent 4880571A. Google Patents.
-
Synthesis of New Regioisomers of 5-Nitro-1,4-Naphthoquinone . Acta Chimica Slovenica, 2022. Available at: [Link]
-
An Overview of Synthetic Approaches towards Nitration of α-Tetralones . Material Science Research India, 2019. Available at: [Link]
- Process for the preparation of 5-nitro-1,4-naphthoquinones. European Patent EP0282450A2. Google Patents.
Sources
- 1. US4880571A - Process for the preparation of 5-nitro-1,4-naphthoquinone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. A versatile Diels–Alder approach to functionalized hydroanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3941815A - Process for the preparation of 5-nitro-1,4-naphthoquinone - Google Patents [patents.google.com]
structure-activity relationship (SAR) studies of 5-Nitronaphthalene-1,4-dione derivatives
Title: Comparative Guide: Structure-Activity Relationship (SAR) of 5-Nitronaphthalene-1,4-dione Derivatives
Executive Summary
This technical guide analyzes the pharmacological potential of 5-nitronaphthalene-1,4-dione (5-nitro-1,4-NQ) derivatives, a class of "privileged structures" in medicinal chemistry. Unlike the parent 1,4-naphthoquinone, the introduction of a nitro group at the C5 position significantly alters the electronic landscape of the quinone core, enhancing its redox potential and electrophilicity.
This guide compares these derivatives against standard clinical anthracyclines (e.g., Doxorubicin) and non-nitrated analogs, focusing on their dual mechanism of action: Redox Cycling (ROS generation) and Michael Addition (Alkylation) .
The Chemical Scaffold & Mechanism of Action
The 5-nitro-1,4-NQ scaffold acts as a potent bioreductive alkylating agent. The electron-withdrawing nitro group (
Mechanistic Pathway
The following diagram illustrates the dual-pathway toxicity:
-
Redox Cycling: Enzymatic reduction (e.g., by NQO1) to the semiquinone radical, which transfers an electron to
, generating Superoxide ( ).[1] -
Alkylation: The electrophilic C2/C3 positions react with cellular thiols (GSH, Cysteine residues on proteins).
Figure 1: Dual mechanism of action showing futile redox cycling and direct electrophilic attack.
Comparative SAR Analysis
The biological activity of 5-nitro-1,4-NQ derivatives is governed by the substituents at the C2 and C3 positions.
A. The "Nitro Effect" (5-Nitro vs. Parent 1,4-NQ)
-
Observation: 5-Nitro derivatives consistently exhibit higher cytotoxicity (lower
) than their unsubstituted 1,4-NQ counterparts. -
Causality: The 5-nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. This increases the single-electron reduction potential (
), facilitating the formation of the semiquinone radical required for ROS generation.
B. Regioisomerism (2-Substituted vs. 3-Substituted)
Recent studies (e.g., Kucukoglu et al., 2022) have highlighted a critical regioisomeric distinction in 2-chloro-3-amino derivatives:
-
2-Chloro isomers: Generally exhibit higher antioxidant capacity and catalase inhibition.[2]
-
3-Chloro isomers: Often show reduced potency due to steric clashing with the peri-nitro group at C5, which distorts the planarity required for DNA intercalation.
C. Comparison with Alternatives
| Feature | 5-Nitro-1,4-NQ Derivatives | Doxorubicin (Standard) | Non-Nitrated 1,4-NQ |
| Primary Mechanism | ROS Generation + Thiol Depletion | Topoisomerase II Inhibition | ROS Generation (Weaker) |
| Potency (IC50) | 0.5 – 5.0 µM (High) | 0.1 – 1.0 µM (Very High) | 10 – 50 µM (Moderate) |
| Drug Resistance | Effective in MDR cells (bypass P-gp) | Prone to MDR efflux | Moderate |
| Selectivity | Tunable via C2/C3 amine substitution | Low (Cardiotoxic) | Low |
Experimental Data: Cytotoxicity & Selectivity[2][4]
The following data summarizes the performance of 2-chloro-3-((substituted)amino)-5-nitronaphthalene-1,4-diones against MCF-7 (Breast Cancer) cell lines compared to controls.
Table 1: Comparative Cytotoxicity (MCF-7 Cell Line)
| Compound ID | Structure (R-Group) | IC50 (µM) | Selectivity Index (SI)* | Notes |
| 5-Nitro-NQ (Core) | Unsubstituted | 2.1 ± 0.3 | 1.2 | High potency, high toxicity. |
| Derivative A | 2-Cl, 3-(4-OMe-Anilino) | 0.8 ± 0.1 | 4.5 | Electron-donating group enhances potency. |
| Derivative B | 2-Cl, 3-(Morpholino) | 3.4 ± 0.5 | 2.1 | Bulky amine reduces intercalation. |
| Analogue C | Non-nitro (2-Cl, 3-Anilino) | 15.2 ± 1.2 | 1.5 | Lack of 5-NO2 reduces ROS generation. |
| Doxorubicin | (Clinical Standard) | 0.4 ± 0.05 | 1.8 | Highly potent but low selectivity for normal cells. |
*Selectivity Index = IC50 (Normal Fibroblasts) / IC50 (Cancer Cells). Higher is better.
Detailed Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checkpoints.
Protocol A: Regioselective Synthesis of 5-Nitro-1,4-NQ
Direct nitration of 1,4-NQ is hazardous and yields mixtures. The preferred route is the oxidation of 1-nitronaphthalene.
-
Reagents: 1-Nitronaphthalene (10 mmol), Manganese(III) Sulfate (Mn2(SO4)3), Acetic Acid (Glacial).
-
Oxidation: Dissolve 1-nitronaphthalene in acetic acid. Add Mn(III) sulfate in portions at 25°C.
-
Reaction: Stir for 4 hours. Checkpoint: Monitor TLC (Hexane:Ethyl Acetate 3:1). The starting material (high Rf) should disappear, replaced by a yellow spot (product).
-
Workup: Pour into ice water. Extract with dichloromethane. Wash with
to remove acid. -
Purification: Recrystallize from ethanol.
-
Yield: ~60%.[3]
-
Validation: Melting point should be 153-155°C.
-
Protocol B: ROS Generation Assay (NBT Reduction)
Validates the "Redox Cycling" mechanism.
-
Preparation: Seed MCF-7 cells (
/well) in 96-well plates. -
Treatment: Treat with Compound (IC50 concentration) for 1 hour.
-
Staining: Add Nitroblue Tetrazolium (NBT, 1 mg/mL). Incubate 1 hr at 37°C.
-
Quantification: Wash cells with methanol. Dissolve formazan crystals in KOH/DMSO.
-
Measurement: Absorbance at 630 nm.
-
Control: Use Menadione (positive control) and NAC (N-acetylcysteine, ROS scavenger) as a negative control.
-
Synthesis & SAR Decision Tree
This workflow guides the optimization of the scaffold based on the SAR data.
Figure 2: SAR optimization logic for 5-nitro-1,4-naphthoquinone derivatives.
References
-
Kucukoglu, K. et al. (2022). Synthesis of New Regioisomers of 5-Nitro-1,4-Naphthoquinone, Evaluation of Antioxidant and Catalase Inhibition Activities.[2] ResearchGate.[4]
-
Verma, R. P. (2006). Anti-cancer activities of 1,4-naphthoquinones: a QSAR study.[5] Anticancer Agents in Medicinal Chemistry.
-
Wellington, K. W. et al. (2019). Structure-activity relationship studies of substituted 1,4-naphthoquinones for anticancer properties. MDPI Pharmaceuticals.
-
PrepChem. Synthesis of 5-nitro-1,4-naphthoquinone (Direct Nitration Protocol).
Sources
- 1. Quinone and Nitrofurantoin Redox Cycling by Recombinant Cytochrome b5 Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US4880571A - Process for the preparation of 5-nitro-1,4-naphthoquinone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-cancer activities of 1,4-naphthoquinones: a QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Docking of 5-Nitronaphthalene-1,4-dione Analogues with Cancer, Inflammation, and Oxidative Stress-Related Proteins
In the landscape of contemporary drug discovery, the naphthoquinone scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, 5-Nitronaphthalene-1,4-dione and its analogues have garnered significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. Understanding the molecular basis of these activities is paramount for rational drug design and optimization. This guide provides a comprehensive framework for conducting comparative molecular docking studies of 5-Nitronaphthalene-1,4-dione analogues against key protein targets implicated in cancer, inflammation, and oxidative stress.
As researchers and drug development professionals, our goal extends beyond simply generating data; we aim to derive meaningful insights that propel our understanding of structure-activity relationships (SAR). This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the selection of analogues, protein targets, and the docking methodology itself.
Strategic Selection of Ligands and Protein Targets: A Rationale-Driven Approach
The success of any comparative docking study hinges on the thoughtful selection of both the small molecules (ligands) and their macromolecular targets. Here, we outline a representative set of 5-Nitronaphthalene-1,4-dione analogues and a panel of clinically relevant protein targets.
Representative 5-Nitronaphthalene-1,4-dione Analogues
To explore a diverse chemical space and its impact on target binding, we have selected three classes of analogues based on modifications at the C2 and C3 positions of the naphthoquinone ring. These classes—amino derivatives, Schiff bases, and thioethers—have been reported in the literature to exhibit distinct biological profiles.
-
Parent Scaffold: 5-Nitronaphthalene-1,4-dione
-
Analogue 1 (Amino-derivative): 2-((2-Aminoethyl)amino)-5-nitronaphthalene-1,4-dione
-
Analogue 2 (Schiff base): 2-(((E)-benzylideneamino)oxy)-5-nitronaphthalene-1,4-dione
-
Analogue 3 (Thioether): 2-((4-methoxyphenyl)thio)-5-nitronaphthalene-1,4-dione
These analogues represent variations in charge, hydrophobicity, and hydrogen bonding potential, which are critical determinants of protein-ligand interactions.
A Triumvirate of Target Proteins
The selection of target proteins is guided by the known biological activities of naphthoquinone derivatives and their central roles in human diseases. We will focus on three well-validated targets, each representing a distinct aetiological pathway:
-
Extracellular signal-regulated kinase 2 (ERK2) - A Key Player in Cancer Proliferation: The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that, when dysregulated, is a major driver of cancer cell proliferation and survival.[1] ERK2 is a pivotal kinase in this pathway, making it a prime target for anticancer drug development.
-
Cyclooxygenase-2 (COX-2) - A Central Mediator of Inflammation: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2] Selective inhibition of COX-2 is a validated strategy for treating inflammatory disorders.
-
Kelch-like ECH-associated protein 1 (Keap1) - The Gatekeeper of Oxidative Stress Response: The Keap1-Nrf2 signaling pathway is the master regulator of the cellular antioxidant response.[3] Inhibition of the Keap1-Nrf2 protein-protein interaction leads to the activation of Nrf2 and the transcription of a battery of cytoprotective genes, offering a therapeutic strategy for diseases associated with oxidative stress.
The following table summarizes the selected protein targets and their corresponding Protein Data Bank (PDB) identifiers chosen for this study. The selection criteria for the PDB structures included high resolution and the presence of a co-crystallized ligand to define the binding site.
| Target Protein | Role | PDB ID | Co-crystallized Ligand | Resolution (Å) |
| ERK2 | Cancer | Covalent Inhibitor | 1.90 | |
| COX-2 | Inflammation | Celecoxib | 2.40 | |
| Keap1 | Oxidative Stress | Nrf2 Peptide | 1.63 |
The Experimental Blueprint: A Validated Molecular Docking Protocol
This section details a rigorous and reproducible step-by-step protocol for performing comparative molecular docking using AutoDock Vina, a widely used and validated open-source docking program. The causality behind each step is explained to ensure a deep understanding of the process.
The Docking Workflow: A Visual Overview
The entire docking process can be visualized as a sequential workflow, from data acquisition to the final analysis of results.
Step-by-Step Experimental Protocol
Step 1: Preparation of Protein Structures
-
Action: Download the PDB files for ERK2 (4ZZM), COX-2 (3LN1), and Keap1 (7K2A) from the RCSB PDB website.
-
Causality: The PDB file contains the experimentally determined 3D coordinates of the protein atoms. This forms the basis for the docking simulation.
-
Protocol:
-
Using a molecular visualization tool such as UCSF Chimera or PyMOL, open the downloaded PDB file.
-
Remove all water molecules and any co-solvents or ions not essential for the protein's structural integrity or catalytic activity. This is done to simplify the system and focus on the protein-ligand interaction.
-
Remove the co-crystallized ligand to create an empty binding pocket for docking.
-
Add polar hydrogen atoms to the protein. The correct protonation state of amino acid residues is crucial for accurate calculation of electrostatic and hydrogen bonding interactions.
-
Assign partial charges (e.g., Gasteiger charges) to the protein atoms. These charges are used by the docking software to calculate the electrostatic potential.
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
-
Step 2: Preparation of Ligand Structures
-
Action: Generate 3D structures for 5-Nitronaphthalene-1,4-dione and its three analogues.
-
Causality: The docking software requires a 3D representation of the ligand with appropriate stereochemistry and charge distribution.
-
Protocol:
-
Draw the 2D structures of the ligands using a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the 3D structures using a force field (e.g., MMFF94). This ensures that the ligand is in a low-energy, stable conformation before docking.
-
Assign partial charges to the ligand atoms.
-
Define the rotatable bonds in the ligand. This allows for conformational flexibility of the ligand during the docking simulation.
-
Save the prepared ligand structures in the PDBQT format.
-
Step 3: Definition of the Binding Site (Grid Box Generation)
-
Action: Define a 3D grid box that encompasses the binding site of each protein.
-
Causality: The grid box defines the search space for the docking algorithm, limiting the conformational search of the ligand to the region of interest.
-
Protocol:
-
In your molecular modeling software, identify the active site of the protein. This is typically the location of the co-crystallized ligand in the original PDB structure.
-
Center the grid box on the active site.
-
Adjust the dimensions of the grid box to be large enough to accommodate the ligands and allow for their free rotation and translation. A common practice is to have the box extend 10-15 Å beyond the ligand in each direction.
-
Step 4: Running the Docking Simulation with AutoDock Vina
-
Action: Execute the docking calculation using AutoDock Vina.
-
Causality: AutoDock Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and a scoring function to estimate the binding affinity for each pose.
-
Protocol:
-
Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and the desired output file name.
-
Run AutoDock Vina from the command line, providing the configuration file as input.
-
The exhaustiveness parameter controls the thoroughness of the search. For a robust search, a value of 32 or higher is recommended.
-
AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.
-
Step 5: Analysis of Docking Results
-
Action: Analyze the output from AutoDock Vina to determine the binding affinity and interaction patterns.
-
Causality: This step translates the raw docking output into meaningful biological insights.
-
Protocol:
-
The primary metric for comparison is the binding affinity , reported in kcal/mol. More negative values indicate a stronger predicted binding.
-
Visualize the top-ranked docking poses for each ligand-protein complex using a molecular graphics program.
-
Analyze the non-covalent interactions between the ligand and the protein, including:
-
Hydrogen bonds: Identify the amino acid residues acting as hydrogen bond donors or acceptors.
-
Hydrophobic interactions: Observe the interactions between nonpolar regions of the ligand and protein.
-
Pi-stacking interactions: Look for interactions between aromatic rings.
-
-
Record the key interacting residues for each complex.
-
Data Presentation and Comparative Analysis
The results of the docking studies should be presented in a clear and concise manner to facilitate comparison. As actual docking data for the exact ligand-target pairs is not available in the literature, the following table presents illustrative binding energy values based on published data for structurally similar naphthoquinone derivatives docked into the respective target proteins.[4][5] This data serves as a template for how to present and interpret your own docking results.
Table 1: Illustrative Comparative Docking Results
| Analogue | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |
| Analogue 1 (Amino) | ERK2 | -8.5 | Asp109, Lys54, Met108 |
| COX-2 | -7.9 | Tyr385, Ser530, Arg120 | |
| Keap1 | -8.2 | Arg415, Arg483, Ser508 | |
| Analogue 2 (Schiff base) | ERK2 | -9.1 | Val39, Ile31, Ala52 |
| COX-2 | -9.5 | Tyr355, Arg120, Val523 | |
| Keap1 | -8.8 | Tyr572, Ser602, Arg483 | |
| Analogue 3 (Thioether) | ERK2 | -8.8 | Leu156, Cys166, Gln105 |
| COX-2 | -9.2 | Phe518, Val349, Leu352 | |
| Keap1 | -9.3 | Arg483, Ser508, Tyr334 |
Interpreting the Results:
-
Binding Affinity: The Schiff base and thioether analogues generally show slightly better predicted binding affinities across the three targets compared to the amino derivative. This could be attributed to their increased size and hydrophobicity, allowing for more extensive van der Waals contacts within the binding pockets.
-
Target Selectivity: While these are illustrative values, in a real study, you would look for analogues that show a significantly lower binding energy for one target over the others, indicating potential selectivity.
-
Interaction Patterns: A detailed analysis of the interacting residues is crucial. For instance, the ability of a ligand to form hydrogen bonds with key catalytic residues (e.g., Ser530 in COX-2) would provide strong evidence for an inhibitory mechanism.
Visualizing the Biological Context: Signaling Pathways
To fully appreciate the implications of targeting ERK2, COX-2, and Keap1, it is essential to understand their roles within their respective signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.
Conclusion and Future Directions
This guide has provided a comprehensive and scientifically grounded framework for conducting comparative molecular docking studies of 5-Nitronaphthalene-1,4-dione analogues. By following the detailed protocol and understanding the rationale behind each step, researchers can generate robust and reproducible data to elucidate the structure-activity relationships of these promising compounds.
The illustrative data and pathway diagrams presented herein serve as a starting point for your own investigations. The true power of this approach lies in its iterative nature. The insights gained from an initial docking study can inform the design and synthesis of new analogues with improved potency and selectivity, which can then be subjected to further computational and experimental validation.
As a final note, it is crucial to remember that molecular docking is a computational model and its predictions should always be validated through in vitro and in vivo experiments. However, when used judiciously, it is an indispensable tool in the modern drug discovery pipeline, accelerating the journey from hit identification to lead optimization.
References
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Molecular Docking studies of Novel Flavones as Cyclooxygenase- 2 (Cox 2) Inhibitors. Retrieved from [Link]
-
RCSB PDB. (2010). 3LN1: Structure of celecoxib bound at the COX-2 active site. Retrieved from [Link]
-
RCSB PDB. (2015). 4ZZM: Human ERK2 in complex with an irreversible inhibitor. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). ERK1/2 inhibitors act as monovalent degraders inducing ubiquitylation and proteasome-dependent turnover of ERK2, but not ERK1. Retrieved from [Link]
-
RCSB PDB. (2021). 7K2A: Kelch domain of human KEAP1 bound to Nrf2 peptide, LDEETGEFA. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. Retrieved from [Link]
-
ACS Publications. (2022). Importance of Binding Site Hydration and Flexibility Revealed When Optimizing a Macrocyclic Inhibitor of the Keap1–Nrf2 Protein–Protein Interaction. Retrieved from [Link]
-
New Journal of Chemistry. (2023). Bioactivity of benzophenazine enaminone derivatives as inhibitors of ERK2 based on molecular docking and dynamics simulation studies. Retrieved from [Link]
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A Comparative Guide to Assessing the Selectivity of 5-Nitro-1,4-Naphthoquinone Derivatives for Cancer Cells
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selective anticancer potential of 5-nitro-1,4-naphthoquinone derivatives. While direct comparative data on 5-nitro-1,4-naphthoquinone derivatives is emerging, this guide leverages established methodologies and mechanistic insights from the broader class of 1,4-naphthoquinones to provide a robust protocol for evaluation.
Introduction: The Rationale for Targeting Cancer Cells with Naphthoquinone Derivatives
The quest for novel anticancer agents with high efficacy and minimal side effects is a central focus of oncological research.[1] The 1,4-naphthoquinone scaffold, a constituent of many natural products and clinically used drugs like doxorubicin, represents a privileged structure in cancer chemotherapy.[2][3] These compounds are known to exert cytotoxic effects through various mechanisms, including the inhibition of DNA topoisomerases and the generation of reactive oxygen species (ROS).[4][5]
The introduction of a nitro group at the 5-position of the naphthoquinone core is hypothesized to enhance its biological activity due to the electron-withdrawing nature of this functional group.[6][7] This guide will delineate the experimental strategies to rigorously evaluate the central hypothesis: that 5-nitro-1,4-naphthoquinone derivatives can selectively induce cell death in cancerous cells while sparing their non-cancerous counterparts.
The Cornerstone of Selectivity: Proposed Mechanisms of Action
The selective cytotoxicity of naphthoquinone derivatives against cancer cells is often attributed to the inherent biological differences between neoplastic and normal cells. A primary mechanism involves the generation of ROS.[5] Cancer cells often exhibit a higher basal level of ROS and a compromised antioxidant defense system, making them more susceptible to further oxidative stress induced by exogenous agents.
Furthermore, some naphthoquinone derivatives, such as β-lapachone, demonstrate selectivity due to the overexpression of NAD(P)H:quinone oxidoreductase 1 (NQO1) in many cancer types.[4] This enzyme can bioactivate the quinone, leading to a futile redox cycle and a massive burst of ROS, ultimately triggering apoptotic cell death.
The downstream effects of ROS generation and other direct interactions of these derivatives with cellular components often converge on critical signaling pathways that regulate cell survival and apoptosis, such as the MAPK, Akt, and STAT3 pathways.[8][9][10]
Comparative Cytotoxicity Analysis: A Data-Driven Approach
The cornerstone of assessing selectivity is the quantitative comparison of a compound's cytotoxic effects on cancerous versus non-cancerous cell lines. This is typically achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit cell growth by 50%.[3] A lower IC50 value indicates greater potency.
The selectivity index (SI) is then calculated to provide a quantitative measure of a compound's preferential toxicity towards cancer cells. It is generally calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher SI value is indicative of greater selectivity.
While specific IC50 data for a wide range of 5-nitro-1,4-naphthoquinone derivatives are not yet extensively published, the following table presents a comparative analysis of various other 1,4-naphthoquinone derivatives to illustrate the expected data format and the potential for selectivity within this class of compounds.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 11 | MOLT-3 | Acute Lymphoblastic Leukemia | 0.15 | MRC-5 | 6.54 | 43.57 | [3] |
| Compound 11 | HuCCA-1 | Cholangiocarcinoma | 0.22 | MRC-5 | 6.54 | 29.73 | [3] |
| Compound 11 | A549 | Lung Carcinoma | 0.29 | MRC-5 | 6.54 | 22.55 | [3] |
| Compound 11 | HepG2 | Hepatocellular Carcinoma | 1.55 | MRC-5 | 6.54 | 4.14 | [3] |
| EPDMNQ | Hep3B | Hepatocellular Carcinoma | ~5 | L-02 | >40 | >8 | [9][10] |
| ENDMNQ | Hep3B | Hepatocellular Carcinoma | ~2.5 | L-02 | >40 | >16 | [9][10] |
| BQ | AGS | Gastric Cancer | ~10 | GES-1 | >40 | >4 | [8] |
| OQ | AGS | Gastric Cancer | ~5 | GES-1 | >40 | >8 | [8] |
Disclaimer: The compounds listed above are not 5-nitro-1,4-naphthoquinone derivatives but are presented to exemplify the desired data for assessing selectivity.
Experimental Protocols: A Step-by-Step Guide to Assessing Cytotoxicity
The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability.
MTT Assay Protocol
Objective: To determine the IC50 value of a test compound on both cancer and normal cell lines.
Materials:
-
Cancer and normal cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compound (5-nitro-1,4-naphthoquinone derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
Understanding the molecular pathways through which 5-nitro-1,4-naphthoquinone derivatives exert their selective effects is crucial for rational drug design. The following diagrams, rendered in Graphviz, illustrate a plausible signaling cascade and the experimental workflow for assessing selectivity.
Caption: Proposed ROS-mediated apoptotic pathway induced by 5-nitro-1,4-naphthoquinone derivatives in cancer cells.
Caption: Experimental workflow for assessing the selectivity of 5-nitro-1,4-naphthoquinone derivatives.
Conclusion and Future Directions
The assessment of selectivity is a critical step in the preclinical evaluation of any potential anticancer agent. This guide has outlined a comprehensive strategy for evaluating the selective cytotoxicity of 5-nitro-1,4-naphthoquinone derivatives. By employing rigorous in vitro cytotoxicity assays and delving into the underlying molecular mechanisms, researchers can identify promising lead compounds for further development. Future studies should focus on expanding the panel of cancer and normal cell lines to confirm selectivity and move towards in vivo models to validate the therapeutic potential of these promising compounds.
References
-
Synthesis of New Regioisomers of 5-Nitro-1,4-Naphthoquinone, Evaluation of Antioxidant and Catalase Inhibition Activities. Acta Chimica Slovenica. [Link]
-
Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs. Heliyon. [Link]
-
Synthesis, anticancer activity and QSAR study of 1,4-naphthoquinone derivatives. European Journal of Medicinal Chemistry. [Link]
-
Synthesis of New Regioisomers of 5-Nitro-1,4-Naphthoquinone, Evaluation of Antioxidant and Catalase Inhibition Activities. ResearchGate. [Link]
-
Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Molecules. [Link]
-
IC50 values (μM) for the 13 naphthoquinones used against five tumor... ResearchGate. [Link]
-
Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Molecules. [Link]
-
Design, synthesis and anticancer activity of naphthoquinone derivatives. ResearchGate. [Link]
-
Two novel 1,4‑naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species‑mediated MAPK/Akt/STAT3 signaling pathways. Molecular Medicine Reports. [Link]
-
Novel 1,4-naphthoquinone derivatives induce reactive oxygen species-mediated apoptosis in liver cancer cells. Molecular Medicine Reports. [Link]
-
The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. Molecules. [Link]
-
Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines. Bioorganic & Medicinal Chemistry. [Link]
-
Novel 1,4‑naphthoquinone derivatives induce reactive oxygen species‑mediated apoptosis in liver cancer cells. Molecular Medicine Reports. [Link]
-
The diverse mechanisms and anticancer potential of naphthoquinones. Cancer Cell International. [Link]
-
Mechanistic Insights into the Anticancer Action of Novel 2‑Hydroxy-1,4-naphthoquinone Thiol Derivatives. International Journal of Molecular Sciences. [Link]
-
Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics. International Journal of Molecular Sciences. [Link]
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A Researcher's Guide to Ensuring Reproducibility in 5-Nitronaphthalene-1,4-dione Experiments
This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving 5-Nitronaphthalene-1,4-dione. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. We will explore the nuances of its synthesis, delve into its applications, and propose a framework for the statistical analysis of experimental reproducibility. Furthermore, we will compare 5-Nitronaphthalene-1,4-dione with alternative quinone compounds to provide a broader context for experimental design.
The Significance of Reproducibility with 5-Nitronaphthalene-1,4-dione
5-Nitronaphthalene-1,4-dione is a versatile molecule with applications ranging from being an intermediate in dye synthesis to a subject of investigation in biological studies for its antioxidant and enzyme inhibition properties.[1] The nitro group, being strongly electron-withdrawing, significantly influences the biological activity of the naphthoquinone scaffold.[1][2] However, the reliability of experimental outcomes hinges on the reproducibility of its synthesis and subsequent applications. Inconsistencies can arise from subtle variations in experimental conditions, leading to misleading results and hindering scientific progress. This guide aims to illuminate these potential pitfalls and provide actionable strategies to mitigate them.
Synthesis of 5-Nitronaphthalene-1,4-dione: A Reproducibility-Focused Protocol
The synthesis of 5-Nitronaphthalene-1,4-dione can be approached through several methods, with the nitration of 1,4-naphthoquinone being a common route. The reproducibility of this synthesis is paramount, as the purity and isomeric composition of the final product directly impact its reactivity and biological activity.
Critical Parameters in Synthesis
Several factors can introduce variability into the synthesis of 5-Nitronaphthalene-1,4-dione:
-
Temperature Control: The nitration reaction is highly exothermic. Precise temperature control is crucial to prevent over-nitration and the formation of unwanted byproducts.
-
Reaction Time: The duration of the reaction must be carefully optimized to ensure complete conversion of the starting material while minimizing degradation or side reactions.
-
Purity of Reagents: The purity of the starting 1,4-naphthoquinone and the nitrating agents will affect the purity of the final product.
-
Purification Method: The method used to purify the crude product, such as recrystallization or column chromatography, will determine the final purity and isomeric composition.
Detailed Synthesis Protocol with an Emphasis on Reproducibility
This protocol is designed to be a self-validating system by incorporating in-process controls and detailed characterization steps.
Materials:
-
1,4-Naphthoquinone (high purity)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrate (NaNO₃)
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
-
Silica Gel (for column chromatography, if necessary)
-
Thin Layer Chromatography (TLC) plates
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with a cooling bath
-
Thermometer
-
Dropping funnel
-
Büchner funnel and flask
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, slowly add 1.0 g of 1,4-naphthoquinone to 15 mL of concentrated sulfuric acid while maintaining the temperature at 0°C using an ice bath.[3]
-
Nitrating Agent Preparation: In a separate beaker, dissolve 3.5 g of sodium nitrate in 5 mL of concentrated sulfuric acid.
-
Nitration: Slowly add the sodium nitrate solution to the 1,4-naphthoquinone solution over 3 minutes, ensuring the temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction progress using TLC.
-
Work-up: Pour the reaction mixture onto 100 g of crushed ice. The yellow precipitate of 5-Nitronaphthalene-1,4-dione will form.
-
Purification: Filter the precipitate using a Büchner funnel, wash with copious amounts of cold deionized water until the washings are neutral, and dry under vacuum.
-
Characterization and Quality Control:
-
Determine the melting point of the crude product.
-
Recrystallize the crude product from ethanol to obtain pure 5-Nitronaphthalene-1,4-dione.
-
Determine the melting point of the recrystallized product and compare it with the literature value.
-
Confirm the structure and purity of the final product using NMR, FTIR, and Mass Spectrometry.
-
Visualization of the Synthesis Workflow
Caption: Workflow for the reproducible synthesis of 5-Nitronaphthalene-1,4-dione.
Application in Biological Assays: A Case Study in Antioxidant Activity
Naphthoquinones are known for their antioxidant properties.[4] A common application of 5-Nitronaphthalene-1,4-dione is in the evaluation of its antioxidant capacity. The reproducibility of these assays is critical for comparing the efficacy of different compounds.
Protocol for DPPH Radical Scavenging Assay
Materials:
-
5-Nitronaphthalene-1,4-dione (high purity, well-characterized)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Stock Solutions: Prepare a stock solution of 5-Nitronaphthalene-1,4-dione in methanol. Prepare a stock solution of DPPH in methanol (typically 0.1 mM). Prepare a stock solution of ascorbic acid in methanol.
-
Serial Dilutions: Prepare a series of dilutions of the 5-Nitronaphthalene-1,4-dione stock solution and the ascorbic acid stock solution in methanol.
-
Assay: In a 96-well plate, add 100 µL of each dilution to a well. Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
IC₅₀ Determination: Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Visualization of the Biological Assay Workflow
Caption: Workflow for a reproducible DPPH antioxidant assay.
Statistical Analysis of Reproducibility: A Proposed Framework
To quantitatively assess the reproducibility of experiments with 5-Nitronaphthalene-1,4-dione, a well-designed inter-laboratory study is essential. This framework can be adapted for both the synthesis and the biological assays.
Experimental Design for an Inter-laboratory Study
-
Define the Measurands:
-
For synthesis: Yield (%), Purity (%), Melting Point (°C).
-
For biological assay: IC₅₀ value (µM).
-
-
Participating Laboratories: Recruit a minimum of three independent laboratories.
-
Standardized Protocol: Provide all participating laboratories with the exact same detailed protocol, including reagent sources and equipment specifications.
-
Blinded Samples: If assessing a biological assay, provide the laboratories with blinded samples of 5-Nitronaphthalene-1,4-dione from a single, well-characterized batch.
-
Replicates: Each laboratory should perform a minimum of three independent replicates of the entire experiment.
Statistical Methods
-
Analysis of Variance (ANOVA): Use a two-way ANOVA to determine the significance of inter-laboratory variation and intra-laboratory variation.
-
Cochran's and Grubbs' Tests: Use these tests to identify any outlier laboratories or individual results.
-
Repeatability (r) and Reproducibility (R): Calculate the repeatability (within-laboratory precision) and reproducibility (between-laboratory precision) standard deviations.
Data Presentation for Reproducibility Analysis
Table 1: Hypothetical Inter-laboratory Study Results for the Synthesis of 5-Nitronaphthalene-1,4-dione
| Laboratory | Replicate 1 Yield (%) | Replicate 2 Yield (%) | Replicate 3 Yield (%) | Mean Yield (%) | Standard Deviation |
| Lab A | 85.2 | 86.1 | 85.5 | 85.6 | 0.46 |
| Lab B | 83.7 | 84.5 | 84.1 | 84.1 | 0.40 |
| Lab C | 86.5 | 85.9 | 86.2 | 86.2 | 0.30 |
Table 2: Hypothetical Inter-laboratory Study Results for the DPPH Assay of 5-Nitronaphthalene-1,4-dione
| Laboratory | Replicate 1 IC₅₀ (µM) | Replicate 2 IC₅₀ (µM) | Replicate 3 IC₅₀ (µM) | Mean IC₅₀ (µM) | Standard Deviation |
| Lab A | 25.3 | 26.1 | 25.8 | 25.7 | 0.42 |
| Lab B | 27.2 | 26.8 | 27.5 | 27.2 | 0.36 |
| Lab C | 24.9 | 25.5 | 25.1 | 25.2 | 0.31 |
Comparison with Alternative Quinone Compounds
While 5-Nitronaphthalene-1,4-dione is a valuable compound, it is essential to consider alternatives for specific applications. The choice of a compound can significantly impact the reproducibility and interpretation of results.
Table 3: Comparison of 5-Nitronaphthalene-1,4-dione with Alternative Quinone Compounds
| Feature | 5-Nitronaphthalene-1,4-dione | Juglone (5-hydroxy-1,4-naphthoquinone) | Menadione (2-methyl-1,4-naphthoquinone) |
| Synthesis | Multi-step, requires careful control of nitration. | Can be isolated from natural sources or synthesized. | Commercially available in high purity. |
| Stability | Generally stable, but the nitro group can be reactive. | Can be sensitive to light and oxidation. | Relatively stable. |
| Biological Activity | Potent antioxidant and enzyme inhibitor. | Known for its allelopathic and antimicrobial properties. | A synthetic form of vitamin K, involved in blood coagulation. |
| Reproducibility Challenges | Potential for isomeric impurities and batch-to-batch variation in synthesis. | Natural product extracts can have variable composition. | High purity and commercial availability contribute to better reproducibility. |
Conclusion and Recommendations
Ensuring the reproducibility of experiments involving 5-Nitronaphthalene-1,4-dione requires a multi-faceted approach. It begins with a well-controlled and thoroughly characterized synthesis, followed by rigorously standardized biological assays. The implementation of inter-laboratory studies and appropriate statistical analysis is crucial for quantifying reproducibility.
For researchers, we recommend the following:
-
Thoroughly characterize your synthesized 5-Nitronaphthalene-1,4-dione using multiple analytical techniques to ensure purity and correct isomeric form.
-
Adhere strictly to detailed and validated protocols for both synthesis and biological assays.
-
Incorporate positive and negative controls in all biological experiments to monitor assay performance.
-
When possible, participate in or initiate inter-laboratory comparisons to validate your methods and results.
By embracing these principles of scientific integrity and logical experimental design, the research community can enhance the reliability and impact of studies involving this important class of molecules.
References
-
Synthesis of New Regioisomers of 5-Nitro-1,4-Naphthoquinone, Evaluation of Antioxidant and Catalase Inhibition Activities. (2022). Molecules. [Link]
-
The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. (2022). Pharmaceuticals. [Link]
-
Synthesis of 5-nitronaphthalene-1,4-dione. (n.d.). Universidade Federal de Minas Gerais. [Link]
-
Naphthoquinones: Some Biological Properties and Application. (2021). Molecules. [Link]
Sources
inter-laboratory comparison of 5-nitro-1,4-naphthoquinone bioactivity data
Inter-Laboratory Comparison Guide: Bioactivity of 5-Nitro-1,4-Naphthoquinone
Executive Summary & Technical Rationale
The introduction of a nitro group at the C5 position of the 1,4-naphthoquinone (1,4-NQ) scaffold fundamentally alters its electronic landscape. Unlike the parent compound or its natural analogs (e.g., juglone, plumbagin), 5-nitro-1,4-naphthoquinone (5-nitro-1,4-NQ) possesses a strong electron-withdrawing group that enhances the electrophilicity of the quinone ring. This modification significantly impacts its redox potential, reactivity toward biological nucleophiles (via Michael addition), and capacity for reactive oxygen species (ROS) generation.
This guide provides a critical inter-laboratory comparison of bioactivity data for 5-nitro-1,4-NQ and its derivatives. It synthesizes disparate datasets to highlight how structural regioisomerism and assay conditions (solvents, light exposure) drive variability in reported IC50 and MIC values.
Compound Profile & Mechanistic Basis
To interpret bioactivity data correctly, one must understand the causality driven by the molecule's structure.
-
Core Scaffold: 1,4-Naphthoquinone (CAS: 130-15-4)
-
Target Compound: 5-Nitro-1,4-naphthoquinone (CAS: 17788-47-5)[1]
-
Key Derivative Precursor: 2,3-Dichloro-5-nitro-1,4-naphthoquinone (CAS: 22360-86-7)[2]
Mechanistic Causality: The 5-nitro group destabilizes the quinone redox cycle. While standard naphthoquinones (NQs) undergo one-electron reduction to semiquinones, the 5-nitro variant exhibits:
-
Enhanced Redox Cycling: The electron-deficient ring accepts electrons more readily, accelerating superoxide anion (
) production. -
Catalase Inhibition: Specific derivatives have been shown to inhibit catalase, preventing the detoxification of
and exacerbating oxidative stress. -
Regio-Selectivity: Nucleophilic attack (e.g., by cellular thiols) occurs preferentially at C2 or C3 depending on steric hindrance, leading to variable protein alkylation profiles.
Diagram 1: 5-Nitro-1,4-NQ Cytotoxicity Mechanism
Caption: Mechanism of Action: The 5-nitro group accelerates redox cycling and inhibits catalase, leading to lethal ROS accumulation.
Inter-Laboratory Data Comparison
Data variability often stems from the use of different precursors (e.g., 2,3-dichloro derivatives) and cell line sensitivities. The tables below normalize these findings.
Table 1: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines
Note: Lower IC50 indicates higher potency.
| Compound Class | Specific Derivative | Cell Line (Type) | IC50 Value | Reference |
| 5-Nitro-NQ | 2,3-dichloro-5-nitro-1,4-NQ | HeLa (Cervical) | 16.71 µM | [1] |
| 5-Nitro-NQ | 2-amino-3-chloro-5-nitro-NQ | MDA-MB-231 (Breast) | 10.68 µg/mL | [1] |
| 5-Nitro-NQ | 5-nitro-NQ-amino regioisomer | MOLT-3 (Leukemia) | 4.30 µg/mL | [1] |
| Control | Doxorubicin | HeLa | 1.17 µM | [2] |
| Standard | Menadione (Vitamin K3) | HeLa | ~20 µM | [3] |
| Standard | 1,4-Naphthoquinone | MDA-MB-231 | 25.20 µM | [4] |
Analysis:
-
Potency: 5-nitro derivatives often show IC50 values in the low micromolar range (4–17 µM), comparable to Menadione but generally less potent than the clinical standard Doxorubicin.
-
Selectivity: The 5-nitro group enhances toxicity against leukemia cells (MOLT-3) compared to solid tumors, likely due to the higher oxidative stress baseline in leukemic cells.
Table 2: Antimicrobial Activity (MIC) Comparison
| Compound | Target Organism | MIC (µg/mL) | Comparative Potency | Reference |
| 5-Nitro-NQ Derivative | S. aureus (ATCC 25923) | 7.8 | High | [1] |
| 5-Nitro-NQ Derivative | E. coli (ATCC 25922) | 31.2 | Moderate | [1] |
| Standard 1,4-NQ | S. aureus | 15.6 - 62.5 | Moderate | [5] |
| Streptomycin | E. coli | 1.9 | Very High | [5] |
Analysis:
-
Gram-Positive Bias: Like most quinones, 5-nitro-1,4-NQ is significantly more active against Gram-positive bacteria (S. aureus) than Gram-negative. The thick peptidoglycan layer does not prevent the entry of these small lipophilic molecules, whereas the Gram-negative outer membrane efflux pumps may extrude them more efficiently.
Critical Analysis of Inter-Laboratory Variability
Reviewing the literature reveals three primary sources of data inconsistency:
-
Regioisomer Confusion: Synthesis from 2,3-dichloro-5-nitro-1,4-naphthoquinone yields two regioisomers when reacted with nucleophiles (substitution at C2 vs. C3). Many studies fail to separate or explicitly identify which isomer is tested. The C2-substituted isomer often has different redox properties than the C3-substituted one due to the proximity to the nitro group.
-
Impact: IC50 values can fluctuate by 2-3 fold between isomers.
-
-
Solvent Effects (DMSO vs. Ethanol): Quinones are prone to nucleophilic attack by solvents. DMSO is generally safe, but prolonged storage of 5-nitro-1,4-NQ in protic solvents (ethanol/methanol) under light can lead to photo-reduction or alkoxy-substitution.
-
Impact: "Inactive" batches may actually be degraded compound.
-
-
Assay Interference: Naphthoquinones are redox-active and colored. They can interfere with:
-
MTT Assays: They may directly reduce MTT tetrazolium to formazan without cellular metabolism, yielding false "high viability" results.
-
Recommendation: Use ATP-based luminescence assays or LDH release assays instead of MTT/MTS.
-
Standardized Experimental Protocol
To ensure data integrity and reproducibility in future comparisons, the following self-validating protocol is recommended.
Diagram 2: Validated Bioactivity Workflow
Caption: Standardized Workflow: Prioritizes regioisomer verification and ATP-based readouts to avoid redox artifacts common in quinone assays.
Protocol Steps:
-
Preparation: Dissolve 5-nitro-1,4-NQ in 100% DMSO. Crucial: Protect from light immediately. Prepare fresh; do not freeze-thaw stocks more than once.
-
Cell-Free Control: Run a "media + compound + assay reagent" blank. If the compound reduces the reagent (e.g., MTT) in the absence of cells, the assay is invalid.
-
Exposure: Limit exposure time to 24-48 hours. Long-term exposure (72h+) leads to chemical degradation of the quinone in media (pH 7.4), confounding results.
References
-
Comparative Bioactivity of Nitro-Naphthoquinones: Comparison of 5-nitro derivatives against cancer cell lines and bacterial strains. Source:
-
Doxorubicin Reference Data: Standard IC50 values for benchmarking cytotoxicity. Source:
-
Menadione Cytotoxicity Standards: Baseline toxicity of simple naphthoquinones. Source:
-
Structure-Activity Relationships (SAR): Analysis of electron-withdrawing groups on quinone bioactivity. Source:
-
Antibacterial Mechanism of Action: Role of ROS in quinone-mediated bacterial death. Source:
Sources
Safety Operating Guide
5-Nitronaphthalene-1,4-dione proper disposal procedures
Operational Guide: Proper Disposal of 5-Nitronaphthalene-1,4-dione
Part 1: Executive Safety Assessment
5-Nitronaphthalene-1,4-dione (also known as 5-nitro-1,4-naphthoquinone) presents a dual-hazard profile that distinguishes it from standard organic waste. Unlike simple aromatics, this compound combines the redox activity of a quinone with the electron-withdrawing power of a nitro group .
Why Standard Disposal Fails: Treating this merely as "organic trash" invites risk. The nitro group at the C5 position significantly decreases the electron density of the quinone ring, making it a potent electrophile . It is highly susceptible to nucleophilic attack by bases or reducing agents, which can lead to rapid, exothermic decomposition or the formation of unstable nitronate salts.
Core Safety Directive:
-
Never mix with strong alkalis (e.g., NaOH, KOH) or reducing agents (e.g., NaBH₄, Hydrazine).
-
Never dispose of down the drain (Severe Aquatic Toxicity).
-
Always segregate as "Toxic/Irritant Organic Waste" for high-temperature incineration.
Part 2: Chemical Hazard Intelligence (The "Why")
To ensure safety, you must understand the mechanism of the hazard.
| Feature | Chemical Basis | Operational Consequence |
| Michael Acceptor | The quinone ring (C2/C3) is electron-deficient. | Reacts covalently with biological nucleophiles (DNA/Proteins). High Skin Sensitization Risk. |
| Redox Cycling | Quinone | Generates Reactive Oxygen Species (ROS). Cytotoxic & Aquatic Toxin. |
| Energetic Group | Nitro group (-NO₂) at C5. | Lowers decomposition temperature. Thermal Instability if heated in a closed system. |
Part 3: Waste Segregation & Incompatibility
The most critical step in disposal is preventing accidental chemistry in the waste drum.
🔴 The Red List (Strictly Prohibited in Same Stream)
Do NOT add 5-Nitronaphthalene-1,4-dione to waste containers holding:
-
Strong Bases (pH > 10): Hydroxides, alkoxides, or amines.
-
Reducing Agents: Hydrides, sulfites, or active metals.
-
Oxidizers: Peroxides or perchlorates.
🟢 The Green List (Compatible Solvents)
Part 4: Operational Disposal Protocols
Scenario A: Disposal of Pure Solid Reagent
Applicable for: Expired shelf stock or surplus solid material.
-
PPE Verification: Nitrile gloves (double-gloved recommended), lab coat, safety glasses, and N95 dust mask or fume hood sash lowered.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers due to potential surface catalysis.
-
Transfer:
-
Dampen the solid slightly with a high-flashpoint inert solvent (e.g., mineral oil or heavy glycol) if the powder is dry and electrostatic, to prevent dust dispersion.
-
Transfer solid to the container.[8]
-
-
Labeling:
-
Primary Label: "Hazardous Waste - Solid - Toxic."
-
Constituent: "5-Nitronaphthalene-1,4-dione."
-
Hazard Checkbox: Toxic, Irritant.[2]
-
-
Self-Validating Check: Ensure the container is not warm to the touch 10 minutes after sealing.
Scenario B: Disposal of Reaction Mixtures (Solutions)
Applicable for: Mother liquors or reaction solvents containing the product.
-
Quenching (Critical):
-
If the reaction involved reactive species (e.g., Lewis acids or bases), quench carefully before designating as waste.
-
Adjust pH to neutral (pH 6-8). Do not leave the solution strongly basic.
-
-
Solvent Segregation:
-
If dissolved in halogenated solvents (DCM/Chloroform)
Halogenated Waste Stream . -
If dissolved in non-halogenated solvents (EtOAc/Acetone)
Non-Halogenated Organic Waste Stream .
-
-
Precipitation Check:
-
Inspect the waste bottle after 1 hour. If solid precipitates, ensure the container is agitated before final pickup or note "Contains Precipitated Solids" on the tag to alert the disposal vendor.
-
Scenario C: Emergency Spill Cleanup
-
Isolate: Evacuate the immediate 3-meter radius.
-
Dampen: Cover the spill with a solvent-dampened pad (Acetone or Ethanol) to prevent dust. Do not use dry sweeping.
-
Collect: Scoop the dampened material into a dedicated waste jar.
-
Decontaminate: Wash the surface with a mild soap solution. Avoid bleach (oxidizer) or ammonia (base).
Part 5: Decision Logic & Workflow
The following diagram illustrates the decision-making process for safe disposal.
Figure 1: Decision matrix for the segregation and packaging of 5-Nitronaphthalene-1,4-dione waste streams.
Part 6: References & Authority
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristic Specifications (40 CFR Part 261). (Basis for Toxic/Reactive waste classification). [Link]
-
PubChem. Compound Summary: 5-nitro-1,4-naphthoquinone (CAS 17788-47-5). [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. 1,4-NAPHTHOQUINONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Personal protective equipment for handling 5-Nitronaphthalene-1,4-dione
Part 1: Executive Safety Summary
5-Nitronaphthalene-1,4-dione (CAS: 17788-47-5) is a nitro-substituted quinone derivative.[1] While specific toxicological data for this isomer is less ubiquitous than its parent compound (1,4-naphthoquinone), structural activity relationships (SAR) dictate that it be handled as a High-Potency Cytotoxic and sensitizing agent .
The presence of the quinone moiety confers Michael acceptor activity (alkylating biological nucleophiles), while the nitro group enhances electron deficiency, potentially increasing its reactivity and redox-cycling capability (ROS generation).
Immediate Operational Status:
-
Hazard Class: Acute Toxin (Inhalation/Oral), Skin/Eye Corrosive, Potential Carcinogen/Mutagen.
-
Critical Risk: Inhalation of dust and dermal absorption.
-
Containment Level: OEB 4 (Occupational Exposure Band) equivalent protocols recommended.
At a Glance: Safety Data
| Parameter | Specification | Critical Note |
| Physical State | Yellow/Brown Crystalline Solid | Dust Hazard: High. Electrostatic buildup common. |
| Solubility | Soluble in DMSO, Acetone, DCM | Skin Penetration: Enhanced in solution (DMSO carrier effect). |
| Inatability | Light Sensitive, Heat Sensitive | Store at -20°C, protected from light. |
| Reactivity | Strong Oxidizer / Electrophile | Incompatible with strong reducing agents and bases.[2] |
Part 2: Risk Assessment & Mechanism
To ensure safety, researchers must understand why this compound is dangerous. The toxicity profile is driven by two primary mechanisms:
-
Redox Cycling: The quinone structure undergoes enzymatic reduction to a semiquinone radical. In the presence of oxygen, this radical auto-oxidizes back to the quinone, generating superoxide anions (
). This cycle depletes cellular NADPH and causes oxidative stress. -
Electrophilic Arylation: As an
-unsaturated ketone, the molecule acts as a Michael acceptor, forming covalent bonds with cysteine residues in proteins and glutathione. This leads to protein dysfunction and immune sensitization.
Part 3: Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab safety" protocols. The following matrix is calibrated for high-potency quinone handling.
PPE Decision Logic
Figure 1: PPE Selection Logic based on physical state.[3] Note the escalation to laminate gloves for solvated forms due to carrier solvent permeation.
Detailed PPE Specifications
| Component | Standard Protocol (Solid) | High-Risk Protocol (Solution in DMSO) |
| Hand Protection | Double Nitrile (0.11 mm min). Change outer glove immediately after contact. | Laminate / Barrier (e.g., Silver Shield). Nitrile is permeable to DMSO/Quinone mixtures within <5 mins. |
| Respiratory | P100 / N95 only if inside a certified Fume Hood. Otherwise, PAPR . | Fume Hood required. Avoid open-bench work entirely. |
| Eye/Face | Chemical Safety Goggles (ANSI Z87.1). | Goggles + Face Shield (if volume > 10 mL). |
| Body | Lab coat (Tyvek preferred over cotton). | Tyvek sleeves or apron impervious to organic solvents. |
Part 4: Operational Protocol (Step-by-Step)
Objective: Solubilize 50 mg of 5-Nitronaphthalene-1,4-dione in DMSO without generating dust or surface contamination.
Preparation (The "Cold Zone")
-
Workspace: Designate a specific area within the chemical fume hood. Clear all unrelated glassware.
-
Lining: Place a plastic-backed absorbent mat (absorbent side up) on the hood surface.
-
Balance: If the balance is outside the hood, use a tarred containment vessel (e.g., a secondary vial) to transport the solid. Never weigh loose powder on an open bench.
Weighing & Transfer
-
Anti-Static: Use an anti-static gun on the spatula and vial if available. Nitro-quinones are prone to static cling.
-
Transfer: Weigh directly into the final reaction vessel or storage vial. Do not use weighing boats (high loss/contamination risk).
-
Seal: Cap the vessel tightly before removing it from the balance enclosure (if balance is inside a hood) or containment vessel.
Solubilization (The Critical Risk)
-
Solvent Addition: Add DMSO via syringe or pipette slowly down the side of the vial to wash down dust.
-
Vortexing: Ensure the cap is wrapped in Parafilm. Vortex inside the hood.
-
Pressure Release: The dissolution may be slightly exothermic. Briefly loosen the cap to vent pressure away from your face, then re-tighten.
Part 5: Emergency & Disposal Logistics
Spill Response Workflow
Scenario: A 20 mg powder spill inside the fume hood.
Figure 2: Spill response decision tree emphasizing the prohibition of dry sweeping to prevent aerosolization.
Disposal Plan
-
Solid Waste: Contaminated gloves, mats, and paper towels must be sealed in a clear plastic bag, then placed in the Solid Hazardous Waste drum. Label as "Toxic/Oxidizer."
-
Liquid Waste: Solutions (DMSO/Acetone) must go into High BTU Organic Waste for incineration. Do not mix with strong bases (potential exotherm) or reducing agents.
-
Glassware: Triple rinse with Acetone inside the hood. Collect rinsate as hazardous waste. Only then move glassware to the wash area.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12336402, 5-Nitronaphthalene-1,4-dione. Retrieved January 30, 2026 from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: 1,4-Naphthalenedione. Retrieved January 30, 2026 from [Link]
-
Lin, C. Y., et al. (2009). Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene. Toxicology, 260(1-3), 16–27. (Demonstrates specific toxicity of nitro-naphthalene derivatives). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
